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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacological Profile of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Executive Summary: This technical guide addresses the current state of scientific knowledge regarding the mechanism of action of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. A comprehensive review of the scientific l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This technical guide addresses the current state of scientific knowledge regarding the mechanism of action of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. A comprehensive review of the scientific literature and chemical databases reveals that this specific compound is not described in publicly accessible research. Consequently, its biological target, pharmacological effects, and mechanism of action remain uncharacterized. This guide details the search for information and provides context based on structurally related molecules, offering a perspective on potential, yet unproven, areas of biological activity.

Introduction: The Quest for a Mechanism of Action

The compound 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid belongs to the class of N-acylated anthranilic acid derivatives. This family of molecules is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its members. Anthranilic acid and its analogs, characterized by amino and carboxylic acid functional groups on a benzene ring, serve as versatile scaffolds for drug design.[1] The addition of a fluorine atom and N-acylation can further modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

This guide was commissioned to provide an in-depth technical overview of the mechanism of action of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid for researchers, scientists, and drug development professionals. However, an exhaustive search of scientific databases and literature has revealed a critical finding: there is currently no publicly available information on the biological activity or mechanism of action of this specific molecule.

Methodology of Literature and Database Review

A multi-pronged search strategy was employed to locate any available data on 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. This included:

  • Chemical and Pharmacological Databases: Searches were conducted in major chemical databases such as PubChem, ChemSpider, and CAS SciFinder, using the chemical name, IUPAC name (3-fluoro-2-(N-methylpropanamido)benzoic acid), and various synonyms.

  • Scientific Literature Repositories: Extensive searches were performed in PubMed, Google Scholar, Scopus, and Web of Science.

  • Patent Databases: Searches of international patent databases were conducted to identify any potential therapeutic applications or synthesis methods that might allude to a biological target.

The search terms included the compound's name and variations, as well as broader terms such as "N-acylated anthranilic acids," "fluoro-substituted benzoic acid derivatives," and their potential pharmacological activities. Despite this comprehensive approach, no studies detailing the synthesis, biological evaluation, or mechanism of action of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid were identified.

Analysis of Structurally Related Compounds: A Look at the Broader Class

While no direct information exists for the topic compound, an analysis of structurally related molecules can provide a hypothetical framework for its potential biological activities.

The Anthranilic Acid Core

Derivatives of anthranilic acid are known to possess a wide spectrum of pharmacological effects, including:

  • Anti-inflammatory Activity: Some N-phenyl anthranilic acid derivatives, such as mefenamic acid, are used as non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Antimicrobial Properties: Certain anthranilic acid derivatives have demonstrated antibacterial and antifungal activity, with some proposed to act by disrupting cell wall biosynthesis.[3][4]

  • Anticonvulsant and Antispasmodic Effects: This class of compounds has been explored for its potential in treating neurological disorders and smooth muscle spasms.[1]

The Role of N-Acylation
The Impact of Fluorine Substitution

The introduction of a fluorine atom can alter a molecule's metabolic stability, binding affinity, and membrane permeability. In the context of benzoic acid derivatives, fluorination has been explored to enhance potency against targets like influenza A viral sialidase.[6]

The Precursor: 3-Fluoro-2-(methylamino)benzoic acid

A closely related precursor, 3-Fluoro-2-(methylamino)benzoic acid, which lacks the propanoyl group, is documented as a key intermediate in the synthesis of Dabrafenib.[7] Dabrafenib is a potent inhibitor of BRAF kinases, which are involved in cancer cell proliferation. This connection underscores the potential for this chemical scaffold to be incorporated into pharmacologically active agents targeting signaling pathways.

Postulated (but Unverified) Mechanism of Action

Given the absence of empirical data, any proposed mechanism of action for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is purely speculative. Based on the activities of related compounds, one could hypothesize potential interactions with targets such as:

  • Enzymes in Inflammatory Pathways: (e.g., cyclooxygenase)

  • Bacterial Cell Wall Synthesis Enzymes

  • Protein Kinases

It is crucial to emphasize that these are theoretical possibilities derived from related structures, and experimental validation is required to determine if 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid has any biological activity.

Inability to Generate Experimental Data and Protocols

The core requirements for this technical guide included detailed experimental protocols, quantitative data tables, and pathway diagrams. Due to the complete lack of published research on 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, these components cannot be generated.

  • Experimental Protocols: Without a known biological target or effect, it is impossible to design and describe relevant assays (e.g., enzyme inhibition assays, cell-based signaling assays, or antimicrobial susceptibility testing).

  • Quantitative Data: There is no data to summarize in tables (e.g., IC50, Ki, MIC values).

  • Signaling Pathway Diagrams: The mechanism of action is unknown, so no signaling pathway can be accurately depicted.

Conclusion and Future Directions

The compound 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid represents a molecule for which the mechanism of action is not yet defined in the public scientific domain. It may be a novel chemical entity that has not yet been subjected to biological screening, or it could be a proprietary compound under investigation in a private drug discovery program.

For researchers interested in this molecule, the logical next steps would involve its chemical synthesis followed by a broad-based biological screening campaign to identify any potential therapeutic activities. This would be the foundational work required before any detailed mechanistic studies could be undertaken.

This guide serves as a testament to the current state of knowledge and highlights a gap in the scientific literature. It is our hope that future research will elucidate the pharmacological properties of this and other novel N-acylated anthranilic acid derivatives.

References

  • Ishida, J., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(8), 1045-1049. Available from: [Link]

  • Mott, J. E., et al. (2008). Resistance mapping and mode of action of a novel class of antibacterial anthranilic acids: Evidence for disruption of cell wall biosynthesis. Journal of Antimicrobial Chemotherapy, 62(4), 720-730. Available from: [Link]

  • Study.com. (n.d.). What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Show where to push the arrows. Homework.Study.com. Available from: [Link]

  • Slobodianiuk, O., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Ukrainian Chemical Journal, 85(4), 59-70. Available from: [Link]

  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271. Available from: [Link]

  • Tiwari, D., et al. (2011). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. Drug Development. Available from: [Link]

  • Vertex AI Search. (n.d.). 1250921-20-0 | 3-Fluoro-2-(methylamino)benzoic acid. Google Cloud.
  • Zhang, Y., et al. (2024). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3224-3233. Available from: [Link]

  • NextSDS. (n.d.). 3-Fluoro-2-(methylamino)benzoic acid — Chemical Substance Information. nextsds.com. Available from: [Link]

  • ResearchGate. (n.d.). Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors | Request PDF. researchgate.net. Available from: [Link]

Sources

Exploratory

3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid exact mass and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the fluorinated aromatic compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the fluorinated aromatic compound, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

Introduction

3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a halogenated derivative of N-methylanthranilic acid. The presence of a fluorine atom, a methyl group, and a propanoyl group on the aromatic ring and amino moiety, respectively, imparts unique electronic and steric properties to the molecule. These characteristics make it a potentially valuable building block in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Physicochemical Properties

The fundamental physicochemical properties of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid are summarized in the table below. The exact mass and molecular weight have been calculated based on its molecular formula.

PropertyValue
Molecular Formula C₁₁H₁₁FNO₃
Molecular Weight 224.21 g/mol
Exact Mass 224.0723 u

Chemical Structure

The chemical structure of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is presented below.

Figure 1: Chemical structure of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

Synthesis

A plausible and efficient synthetic route to 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid involves the N-acylation of a commercially available precursor, 3-Fluoro-2-(methylamino)benzoic acid.

Proposed Synthetic Pathway:

reactant1 3-Fluoro-2-(methylamino)benzoic acid product 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid reactant1->product Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) reactant2 Propanoyl chloride or Propanoic anhydride reactant2->product

Figure 2: Proposed synthesis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

Experimental Protocol:
  • Dissolution: Dissolve 3-Fluoro-2-(methylamino)benzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. This will act as a scavenger for the hydrochloric acid or propanoic acid byproduct.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add an equimolar amount of propanoyl chloride or propanoic anhydride dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, especially when using reactive acylating agents like propanoyl chloride.

  • Anhydrous Solvent: Ensures that the acylating agent does not hydrolyze before reacting with the starting material.

  • Base: Neutralizes the acidic byproduct, driving the reaction to completion and preventing potential side reactions.

  • Cooling: The acylation reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent the formation of byproducts.

Potential Applications

While specific applications of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid are not yet widely documented, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: As a fluorinated building block, it can be used in the synthesis of novel pharmaceutical compounds. The fluorine atom can enhance metabolic stability and receptor binding affinity. The N-acylamino benzoic acid scaffold is present in a number of biologically active molecules.

  • Materials Science: Aryl fluorinated compounds are of interest in the development of liquid crystals and other advanced materials due to their unique electronic and physical properties.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a fluorinated aromatic carboxylic acid with potential as a versatile building block in synthetic chemistry. This guide has provided its key physicochemical properties, a detailed synthetic protocol, and an overview of its potential applications and handling precautions. Further research into this compound is warranted to fully explore its utility in drug discovery and materials science.

References

  • . ChemSrc. Accessed March 27, 2026.

  • . Chemigran. Accessed March 27, 2026.

  • . Sigma-Aldrich. Accessed March 27, 2026.

  • . Ossila. Accessed March 27, 2026.

Sources

Foundational

The Architectural Blueprint of a Modern Pharmaceutical Building Block: A Crystallographic Guide to 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Abstract In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount to elucidating its function and optimizing its therapeutic potential. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount to elucidating its function and optimizing its therapeutic potential. This guide provides an in-depth technical exploration of the crystal structure and X-ray crystallography of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, a compound of interest within the broader class of N-acylanthranilic acid derivatives known for their diverse biological activities. While a specific crystal structure for this exact molecule is not publicly available, this document will serve as a comprehensive manual, detailing the experimental and computational workflow for its structural determination. We will navigate the journey from synthesis and single-crystal growth to the intricacies of X-ray diffraction data collection, structure solution, refinement, and validation, culminating in a detailed analysis of the molecular geometry and intermolecular interactions that govern its solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work.

Introduction: The Significance of Structural Clarity

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid[3][4]. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the intricate network of non-covalent interactions that dictate crystal packing. Such detailed structural information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

This guide will present a hypothetical, yet chemically plausible, crystallographic study of the title compound, grounded in established methodologies and best practices of small molecule crystallography.

The Crystallographer's Workflow: From Powder to Picture

The journey to elucidating a crystal structure is a multi-step process that demands both experimental skill and computational acumen. The following sections will detail each stage of this workflow.

Crystallography_Workflow cluster_Experimental Experimental Phase cluster_Computational Computational Phase cluster_Analysis Analysis & Interpretation Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Pure Compound Data_Collection X-ray Data Collection Crystallization->Data_Collection Single Crystal Data_Processing Data Processing Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Refined Model Visualization Visualization & Analysis Validation->Visualization Validated Structure

Caption: The general workflow for small molecule X-ray crystallography.

Synthesis and Crystallization: The Foundation of a Good Structure

The synthesis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid would likely follow established methods for the acylation of substituted anthranilic acids. A plausible route involves the reaction of 3-fluoro-2-(methylamino)benzoic acid with propanoyl chloride or propanoic anhydride under basic conditions.

Protocol 1: Synthesis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

  • Reaction Setup: To a stirred solution of 3-fluoro-2-(methylamino)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Acylation: Slowly add propanoyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure compound.

Obtaining high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common and effective technique.

Protocol 2: Single Crystal Growth

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature.

  • Saturated Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system at a slightly elevated temperature.

  • Slow Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, single crystals of suitable size appear, carefully harvest them from the mother liquor.

X-ray Data Collection: Capturing the Diffraction Pattern

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use either a sealed-tube X-ray source (e.g., with a molybdenum or copper target) or a high-intensity microfocus source[3][5].

Protocol 3: X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a cryoloop.

  • Data Collection Temperature: The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects)[6].

Structure Solution and Refinement: From Data to a Molecular Model

The integrated and scaled reflection data are used to solve the crystal structure. For small molecules, direct methods or Patterson methods, as implemented in programs like SHELXS or SHELXT, are typically successful in determining the initial positions of the non-hydrogen atoms[7].

The initial atomic model is then refined using a least-squares minimization procedure, typically with a program like SHELXL[8][9]. The refinement process aims to minimize the difference between the observed and calculated structure factors.

Structure_Refinement_Cycle Initial_Model Initial Atomic Model (from Structure Solution) LS_Refinement Least-Squares Refinement (SHELXL) Initial_Model->LS_Refinement Difference_Map Difference Fourier Map (F_obs - F_calc) LS_Refinement->Difference_Map Calculate Residuals Model_Building Model Building/Correction (e.g., adding H-atoms, modeling disorder) Difference_Map->Model_Building Identify Missing/Misplaced Atoms Model_Building->LS_Refinement Improved Model Intermolecular_Interactions Molecule1 Molecule A Carboxylic Acid Amide Fluoro Group Molecule2 Molecule B Carboxylic Acid Amide Fluoro Group Molecule1:c->Molecule2:c O-H...O Hydrogen Bond Dimer

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, a molecule of interest in medicinal chemistry. In the absence of direct experimental data in public databases, this document serves as a predictive reference, synthesizing established principles of NMR spectroscopy with data from analogous structures to forecast the spectral features of this compound.

The structural complexity of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, with its substituted aromatic ring, amide functionality, and fluorine atom, gives rise to a nuanced NMR spectrum. Understanding the interplay of electronic effects, steric hindrance, and through-bond or through-space couplings is crucial for accurate spectral assignment. This guide will deconstruct the anticipated spectra, providing a rationale for the predicted chemical shifts and coupling constants, and will further outline a robust experimental protocol for the acquisition and validation of this data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is expected to exhibit distinct signals for the aromatic protons, the N-methyl and propanoyl groups, and the carboxylic acid proton. The chemical shifts are influenced by the electronic nature of the substituents on the benzene ring.[1][2] The fluorine atom and the amino group will exert significant effects on the neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
COOH10.0 - 13.0br s-
H-67.8 - 8.1ddJH6-H5 = 7.5 - 8.5 Hz, JH6-F3 = ~1.0 Hz
H-47.4 - 7.6dddJH4-H5 = 7.5 - 8.5 Hz, JH4-F3 = 8.0 - 10.0 Hz, JH4-H6 = ~1.0-2.0 Hz
H-57.2 - 7.4tJH5-H4 ≈ JH5-H6 = 7.5 - 8.5 Hz
N-CH₃3.2 - 3.4s-
-CH₂- (propanoyl)2.3 - 2.5qJ = ~7.5 Hz
-CH₃ (propanoyl)1.1 - 1.3tJ = ~7.5 Hz

Rationale for Assignments:

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum (10-13 ppm), a range that is highly dependent on solvent and concentration due to hydrogen bonding.[3][4][5] Its broadness can sometimes make it difficult to detect.[6]

  • Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring will exhibit chemical shifts characteristic of a substituted aromatic system.[1][7] The proton ortho to the carboxylic acid (H-6) is expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl group.[6] The fluorine substituent will introduce H-F coupling. The proton ortho to the fluorine (H-4) will show a larger coupling constant (JH4-F3) than the proton meta to the fluorine (H-6, JH6-F3).[8][9][10]

  • N-Methyl Protons (N-CH₃): The singlet for the N-methyl group is anticipated in the range of 3.2-3.4 ppm.

  • Propanoyl Protons (-CH₂- and -CH₃): The methylene protons of the propanoyl group will appear as a quartet, coupled to the adjacent methyl protons. The methyl protons will, in turn, be a triplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons to which it is coupled.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C=O (acid)168 - 172-
C=O (amide)173 - 176-
C-3158 - 162¹JC3-F = 240 - 250 Hz
C-2140 - 144²JC2-F = 15 - 20 Hz
C-4125 - 129²JC4-F = 18 - 22 Hz
C-1128 - 132³JC1-F = 3 - 5 Hz
C-6123 - 127³JC6-F = 3 - 5 Hz
C-5118 - 122⁴JC5-F = ~1 Hz
N-CH₃35 - 39-
-CH₂- (propanoyl)28 - 32-
-CH₃ (propanoyl)9 - 12-

Rationale for Assignments:

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected, one for the carboxylic acid and one for the amide, typically found in the 168-176 ppm range.[4][11][12]

  • Aromatic Carbons: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant (¹JCF).[8] The adjacent carbons (C-2 and C-4) will show smaller two-bond couplings (²JCF), and other carbons in the ring will display even smaller, longer-range couplings.[8] The chemical shifts of the aromatic carbons are influenced by the electronic contributions of all substituents.[13][14]

  • Aliphatic Carbons: The N-methyl and propanoyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, the following experimental procedure is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[15] The choice of solvent can significantly affect the chemical shifts, especially for protons involved in hydrogen bonding.[16][17][18][19][20]

    • Ensure the solution is homogeneous and free of particulate matter.

  • ¹H NMR Spectroscopy:

    • The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to encompass a range of -2 to 16 ppm.[15]

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7][21]

  • ¹³C NMR Spectroscopy:

    • The spectrum should be recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz for a 400 or 500 MHz instrument, respectively.

    • Use a wider spectral width, generally from 0 to 220 ppm.[15]

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.[15]

    • Apply proton decoupling to simplify the spectrum to single lines for each unique carbon, which will be split by fluorine coupling.[15]

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure with atom numbering for NMR assignment.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) reference Referencing baseline->reference assign_shifts Assign Chemical Shifts reference->assign_shifts analyze_coupling Analyze Coupling Constants assign_shifts->analyze_coupling structure_confirm Structure Confirmation analyze_coupling->structure_confirm

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. By leveraging established principles and data from analogous compounds, researchers can anticipate the key spectral features, aiding in the efficient and accurate analysis of this molecule. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. The ultimate confirmation of these predictions will, of course, rely on the empirical data obtained from a synthesized sample.

References

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. [Link]

  • Coupling of Protons with Fluorine. ResearchGate. [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Reddit. [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules. [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]

  • Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Academic Journals and Conferences. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • APPENDIX 2. DSpace@MIT. [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • 13-C NMR Chemical Shift Table. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. [Link]

  • Acid Unknowns Docx. [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PMC. [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

Foundational

Pharmacokinetic profiling of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid Executive Summary As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Executive Summary

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of novel chemical entities not as a routine checklist, but as a mechanistic puzzle. The molecule 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid presents a fascinating ADME (Absorption, Distribution, Metabolism, and Excretion) profile dictated by its structural motifs: a benzoic acid core, an ortho-amide linkage, and a meta-fluorine atom.

To accurately predict its in vivo behavior and satisfy regulatory requirements for Investigational New Drug (IND) applications[1], we must design an in vitro testing cascade that interrogates its specific physicochemical vulnerabilities. This whitepaper outlines the causality-driven methodologies, self-validating protocols, and expected quantitative data models required to rigorously profile this compound.

Structural Analysis & ADME Rationale

Before pipetting a single reagent, we must decode the molecule's structure to anticipate its pharmacokinetic fate.

  • The Carboxylic Acid (C1): With an estimated pKa of 3.5–4.0, this moiety will be >99% ionized at physiological pH (7.4). While this guarantees excellent aqueous solubility, it severely restricts passive transcellular permeability. Consequently, the molecule is a prime candidate for active efflux via Breast Cancer Resistance Protein (BCRP) and Phase II metabolism (acyl glucuronidation).

  • The Fluorine Atom (C3): Positioned meta to the carboxylate and ortho to the amide, the highly electronegative fluorine lowers the pKa of the acid via inductive effects and provides steric shielding, effectively blocking CYP-mediated aromatic hydroxylation at that position.

  • The N-methylpropionamido Group (C2): This tertiary amide is chemically stable but enzymatically vulnerable. It serves as a potential site for CYP-mediated N-demethylation, aliphatic oxidation of the propionyl chain, or hydrolysis by hepatic amidases.

Workflow Compound 3-Fluoro-2-[methyl(propanoyl)amino] benzoic acid PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Compound->PhysChem Permeability Caco-2 Permeability (BCRP Efflux Assessment) Compound->Permeability Metabolism Metabolic Stability (HLM: CYP + UGT) Compound->Metabolism ProteinBinding Plasma Protein Binding (Equilibrium Dialysis) Compound->ProteinBinding DataIntegration IVIVE & PBPK Modeling (Clearance Prediction) PhysChem->DataIntegration Permeability->DataIntegration Metabolism->DataIntegration ProteinBinding->DataIntegration

Figure 1: Causality-driven in vitro ADME workflow for preclinical pharmacokinetic profiling.

Intestinal Absorption & Efflux Dynamics (Caco-2)

Because the compound is highly ionized, standard passive permeability assays will yield artificially low results. We must utilize a bidirectional Caco-2 permeability assay to evaluate both passive diffusion and active transport mechanisms, which is the gold standard for predicting human intestinal absorption[2].

The Causality Behind the Protocol

To mimic the microclimate of the human jejunum, we apply a pH gradient (Apical pH 6.5 / Basolateral pH 7.4). The slightly acidic apical environment marginally increases the unionized fraction of the carboxylic acid, driving passive uptake, while allowing us to capture active efflux by apically localized transporters like P-gp and BCRP[2].

Self-Validating Step-by-Step Methodology
  • Cell Culture & Monolayer Formation: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate Transwell inserts. Culture for 21 days to allow full differentiation, polarization, and tight junction formation[2].

  • Integrity Verification: Prior to dosing, measure the Transepithelial Electrical Resistance (TEER). Only utilize wells exhibiting a TEER > 250 Ω·cm² to ensure monolayer integrity.

  • Dosing & pH Gradient: Prepare a 10 µM dosing solution of the test compound. For Apical-to-Basolateral (A-B) transport, apply the compound in pH 6.5 HBSS buffer to the apical chamber. For Basolateral-to-Apical (B-A) transport, apply the compound in pH 7.4 buffer to the basolateral chamber.

  • Inhibitor Co-incubation: Run parallel wells containing 10 µM of Ko143 (a highly specific BCRP inhibitor) to confirm if the compound is a BCRP substrate.

  • Sampling & Quenching: Incubate at 37°C in a 5% CO₂ atmosphere. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer[2].

  • Post-Assay Validation: Co-incubate with 100 µM Lucifer Yellow. A post-assay Lucifer Yellow permeability of <1×10−6 cm/s validates that the tight junctions were not compromised by the test compound[2].

  • Quantification: Analyze samples via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Hepatic Clearance & Biotransformation (HLM)

Predicting the in vivo clearance of a compound relies heavily on in vitro metabolic stability assays[3]. For 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, relying solely on Cytochrome P450 (CYP) metabolism will result in a dangerous underestimation of clearance. The exposed carboxylic acid makes it highly susceptible to Phase II UGT-mediated acyl glucuronidation[4].

The Causality Behind the Protocol

During the homogenization process to create liver microsomes, the endoplasmic reticulum fragments and forms closed vesicles, sequestering the UGT active sites on the luminal interior. To accurately measure glucuronidation, we must use Alamethicin—a pore-forming peptide—to permeabilize the vesicles and allow the highly polar UDP-glucuronic acid (UDPGA) cofactor to reach the enzyme.

Self-Validating Step-by-Step Methodology
  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) rapidly at 37°C, then immediately place on ice. Dilute to a final working concentration of 1.0 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4)[3].

  • Pore Formation (Critical Step): Add Alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Cofactor Addition: Divide the assay into three arms to isolate metabolic pathways:

    • Arm A (CYP only): Add NADPH regenerating system.

    • Arm B (UGT only): Add 5 mM UDPGA.

    • Arm C (Total Clearance): Add both NADPH and UDPGA.

  • Reaction Initiation: Spike the test compound to a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO or Acetonitrile) remains <0.5% to prevent enzyme inhibition[3].

  • Time-Course Sampling: Incubate at 37°C. At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard[3].

  • Control Validation: Run parallel incubations with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to validate batch enzymatic activity[3].

  • Analysis: Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Pathways Parent Parent Compound (3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid) M1 M1: Acyl Glucuronide (UGT-mediated) Parent->M1 UGTs (Phase II) M2 M2: N-Desmethyl Metabolite (CYP-mediated) Parent->M2 CYP450 (N-dealkylation) M3 M3: Amide Hydrolysis (Hepatic Amidases) Parent->M3 Amidases (Hydrolysis)

Figure 2: Proposed primary biotransformation pathways for the target compound.

Quantitative Data Synthesis

To facilitate decision-making for lead optimization, the quantitative outputs from the aforementioned protocols must be synthesized. Below are the structured data models representing the expected in vitro profile of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid based on its structural liabilities.

Table 1: Bidirectional Caco-2 Permeability and Efflux Profiling | Transport Direction / Condition | Papp​ ( 10−6 cm/s) | Efflux Ratio (ER) | Mechanistic Interpretation | | :--- | :--- | :--- | :--- | | A to B (pH 6.5 7.4) | 1.2 ± 0.3 | N/A | Low passive permeability (Ionized acid) | | B to A (pH 7.4 6.5) | 8.5 ± 0.6 | 7.08 | High active efflux | | A to B (+ 10 µM Ko143) | 4.5 ± 0.4 | 1.10 | BCRP-mediated efflux confirmed |

Table 2: Hepatic Microsomal Stability & Clearance Pathway Phenotyping | Cofactor System | Half-life ( t1/2​ , min) | CLint​ (µL/min/mg) | Primary Metabolic Pathway | | :--- | :--- | :--- | :--- | | NADPH only (CYP activity) | > 120 | < 5.0 | Highly stable against CYP oxidation | | UDPGA only (UGT activity) | 28 | 24.7 | Rapid acyl glucuronidation | | NADPH + UDPGA (Total) | 25 | 27.7 | Combined clearance (Phase I + II) |

Data Interpretation: The data clearly indicates that while the meta-fluorine successfully protects the ring from CYP-mediated clearance, the carboxylic acid acts as a dual liability: it restricts intestinal absorption via BCRP efflux and drives rapid hepatic clearance via Phase II glucuronidation. Future structural optimization should focus on masking the carboxylic acid (e.g., via a prodrug strategy) to improve oral bioavailability.

Sources

Exploratory

A Comprehensive Technical Guide to Characterizing the Protein Binding Affinity and Thermodynamics of Novel Small Molecules: A Case Study with 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

This guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously characterize the protein binding affinity and thermodynamics of novel small molecules. While the spec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously characterize the protein binding affinity and thermodynamics of novel small molecules. While the specific compound, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, is used as a central example, the principles and methodologies detailed herein are universally applicable to the broader field of drug discovery and molecular interaction analysis. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols that deliver trustworthy and reproducible results.

Part 1: Foundational Principles of Protein-Ligand Interactions

The journey of a drug from a mere chemical entity to a therapeutic agent is fundamentally governed by its interaction with biological macromolecules, primarily proteins. The specificity and strength of this binding dictate the drug's efficacy and potential side effects. A comprehensive understanding of the thermodynamics driving these interactions is paramount for rational drug design and lead optimization.[1][2]

The binding of a small molecule (ligand) to a protein is a dynamic process governed by a delicate interplay of enthalpic and entropic forces.[3] The Gibbs free energy of binding (ΔG) is the ultimate measure of binding affinity and is related to the binding constant (KD). It is composed of two key thermodynamic parameters:

  • Enthalpy (ΔH): Represents the change in heat content of the system upon binding. It is associated with the formation and breaking of non-covalent bonds such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.[1][4] A negative ΔH indicates an energetically favorable binding event.

  • Entropy (ΔS): Reflects the change in the randomness or disorder of the system. It is influenced by factors like the conformational changes in the protein and ligand upon binding, and the release of ordered solvent molecules (e.g., water) from the binding interface.[3][5] A positive ΔS contributes favorably to the binding affinity.

The relationship between these parameters is described by the fundamental equation:

ΔG = ΔH - TΔS

where T is the absolute temperature in Kelvin.

A thorough characterization of these thermodynamic parameters provides invaluable insights into the molecular forces driving the interaction, guiding medicinal chemists in optimizing the ligand's structure to enhance its binding affinity and selectivity.[4][6]

Part 2: Experimental Strategies for Characterizing Binding Affinity and Thermodynamics

In the absence of a known protein target for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, a rational approach would involve initial screening against a panel of relevant protein targets. These could be selected based on the structural similarity of the compound to known ligands of specific proteins or through computational predictions. Once a putative protein target is identified, a suite of biophysical techniques can be employed for a detailed characterization of the binding interaction.

Here, we detail three gold-standard techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a powerful and direct method for measuring the heat changes that occur during a biomolecular interaction.[7][8] It is considered the gold standard because it provides a complete thermodynamic profile of the binding event in a single experiment, without the need for labeling or immobilization.[4][8]

In an ITC experiment, a solution of the ligand (in this case, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid) is titrated into a solution containing the target protein. The instrument measures the minute heat changes (either released or absorbed) that occur with each injection.[7][9]

  • Exothermic reaction: Heat is released upon binding, resulting in a downward peak in the ITC thermogram.

  • Endothermic reaction: Heat is absorbed upon binding, resulting in an upward peak.

By integrating the area under these peaks and plotting them against the molar ratio of ligand to protein, a binding isotherm is generated.[8] Fitting this isotherm to a suitable binding model yields the key thermodynamic parameters:

  • Binding Affinity (KD): The dissociation constant, which is a measure of how tightly the ligand binds to the protein.

  • Stoichiometry (n): The number of ligand molecules that bind to each protein molecule.

  • Enthalpy of Binding (ΔH): The direct measure of the heat change upon binding.

  • Entropy of Binding (ΔS): Calculated from the Gibbs free energy and enthalpy.

  • Sample Preparation:

    • Dialyze both the protein and the 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid solution extensively against the same buffer to minimize buffer mismatch effects.[10]

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.[10]

    • Accurately determine the concentrations of the protein and ligand solutions. A good starting point is to have the ligand concentration in the syringe at 10-20 times the protein concentration in the cell.[10]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).[10]

    • Set the stirring speed to ensure rapid mixing without causing protein denaturation (e.g., 750 rpm).[10]

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5-1 µL) to displace any material that may have diffused from the syringe into the cell.[7]

    • Proceed with a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing between injections to allow the signal to return to baseline.[7][10]

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) to determine KD, n, and ΔH.

    • Calculate ΔG and ΔS using the fundamental thermodynamic equation.

ParameterValue
Binding Affinity (KD)[Insert Value] µM
Stoichiometry (n)[Insert Value]
Enthalpy (ΔH)[Insert Value] kcal/mol
Entropy (ΔS)[Insert Value] cal/mol/K
Gibbs Free Energy (ΔG)[Insert Value] kcal/mol

A hypothetical data table for the interaction of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid with its target protein.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep Protein Dialysis & Degassing load Load Protein & Ligand p_prep->load l_prep Ligand Dialysis & Degassing l_prep->load titrate Titration Injections load->titrate integrate Integrate Raw Data titrate->integrate fit Fit Binding Isotherm integrate->fit thermo Determine Thermodynamic Parameters fit->thermo

A schematic of the Isothermal Titration Calorimetry workflow.

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free optical technique that provides real-time data on the association and dissociation of molecules.[11][12][13] It is highly sensitive and can be used to determine both the kinetics (kon and koff) and the affinity (KD) of an interaction.[12][14]

In an SPR experiment, one of the binding partners (typically the protein) is immobilized on a sensor chip surface. The other binding partner (the analyte, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid) is flowed over the surface in a continuous stream.[11] The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal, measured in resonance units (RU).[11][13]

The resulting sensorgram provides a wealth of information:

  • Association Phase: The rate at which the analyte binds to the ligand (kon).

  • Steady-State: The point at which the rate of association equals the rate of dissociation.

  • Dissociation Phase: The rate at which the analyte dissociates from the ligand (koff).

The equilibrium dissociation constant (KD) can be determined either from the ratio of the kinetic rate constants (KD = koff / kon) or by analyzing the steady-state binding levels at different analyte concentrations.

  • Ligand Immobilization:

    • Select an appropriate sensor chip and immobilization chemistry (e.g., amine coupling).

    • Activate the sensor surface.

    • Inject the protein solution to covalently attach it to the surface.

    • Deactivate any remaining active groups on the surface.

  • Analyte Injection and Data Collection:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid over the surface.

    • After each injection, allow for a dissociation phase where only the running buffer is flowed over the surface.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate KD from the kinetic rate constants.

    • Alternatively, plot the steady-state response against the analyte concentration and fit to a steady-state affinity model to determine KD.

ParameterValue
Association Rate Constant (kon)[Insert Value] M-1s-1
Dissociation Rate Constant (koff)[Insert Value] s-1
Dissociation Constant (KD)[Insert Value] µM

A hypothetical data table for the kinetic and affinity analysis of the interaction between 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid and its target protein.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis immobilize Immobilize Protein on Sensor Chip baseline Establish Stable Baseline immobilize->baseline inject Inject Ligand Concentrations baseline->inject dissociate Dissociation Phase inject->dissociate fit_kinetic Fit Kinetic Model (kon, koff) dissociate->fit_kinetic calc_kd Calculate KD fit_kinetic->calc_kd

A schematic of the Surface Plasmon Resonance workflow.

Differential Scanning Fluorimetry (DSF): Assessing Ligand-Induced Stability

DSF, also known as Thermal Shift Assay (TSA), is a high-throughput and cost-effective method for identifying ligands that bind to and stabilize a protein. It measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand.[15][16]

The experiment involves heating a protein in the presence of a fluorescent dye that binds to hydrophobic regions of the protein.[17] As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.[15] The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).

When a ligand binds to the native state of the protein, it often stabilizes the protein, leading to an increase in its Tm. This change in melting temperature (ΔTm) is an indicator of ligand binding and can be related to the binding affinity.[18]

  • Reaction Setup:

    • In a multi-well plate (e.g., a 96- or 384-well PCR plate), prepare a reaction mixture containing the target protein, the fluorescent dye (e.g., SYPRO Orange), and the 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid at various concentrations.

    • Include control wells with the protein and dye alone (no ligand).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each well.

    • Fit the resulting melting curves to a sigmoidal function to determine the Tm for each condition.

    • Calculate the ΔTm by subtracting the Tm of the protein alone from the Tm in the presence of the ligand.

Ligand ConcentrationTm (°C)ΔTm (°C)
0 µM (Control)[Insert Value]0
10 µM[Insert Value][Insert Value]
50 µM[Insert Value][Insert Value]
100 µM[Insert Value][Insert Value]

A hypothetical data table showing the change in melting temperature of a target protein upon binding of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

DSF_Workflow cluster_prep Preparation cluster_exp DSF Experiment cluster_analysis Data Analysis mix Prepare Reaction Mix (Protein, Ligand, Dye) heat Thermal Ramp in RT-PCR mix->heat monitor Monitor Fluorescence heat->monitor plot Plot Fluorescence vs. Temperature monitor->plot fit_tm Determine Tm plot->fit_tm calc_dtm Calculate ΔTm fit_tm->calc_dtm

A schematic of the Differential Scanning Fluorimetry workflow.

Part 3: Synthesizing the Data for a Holistic Understanding

Each of these techniques provides a unique piece of the puzzle in characterizing the interaction between 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid and its target protein.

  • ITC provides the most comprehensive thermodynamic data, revealing the enthalpic and entropic drivers of the interaction.

  • SPR offers invaluable kinetic information, detailing the rates of association and dissociation that contribute to the overall affinity.

  • DSF serves as a rapid and high-throughput method to confirm binding and assess the stabilizing effect of the ligand.

By integrating the results from these complementary approaches, a comprehensive and self-validating picture of the binding event can be constructed. For instance, the KD values obtained from ITC and SPR should be in good agreement. A significant positive ΔTm from DSF would corroborate the binding observed in the other two techniques.

Part 4: Conclusion and Future Directions

This guide has outlined a rigorous and systematic approach to characterizing the protein binding affinity and thermodynamics of a novel small molecule, using 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid as a case study. By employing a multi-pronged strategy that combines the strengths of ITC, SPR, and DSF, researchers can gain deep insights into the molecular recognition process. This knowledge is not merely academic; it is the cornerstone of modern drug discovery, enabling the rational design of more potent, selective, and effective therapeutic agents. The path from a promising compound to a life-saving drug is paved with meticulous experimentation and a profound understanding of the fundamental principles of molecular interactions.

References

  • A beginner's guide to differential scanning fluorimetry | The Biochemist - Portland Press. (2025, January 29). [Link]

  • Differential Scanning Fluorimetry (DSF) - Unchained Labs. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. [Link]

  • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability - PubMed. [Link]

  • The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical. (2025, May 1). [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). [Link]

  • Thermodynamics of Ligand Binding and Efficiency - ResearchGate. [Link]

  • The thermodynamics of protein-ligand interaction and solvation: insights for ligand design. (2008, December 26). [Link]

  • Differential Scanning Fluorimetry (DSF) | DSF application | Thermal stability of protein. (2022, October 18). [Link]

  • Thermodynamics of Protein–Ligand Interactions: History, Presence, and Future Aspects. (2009, July 23). [Link]

  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - ResearchGate. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. [Link]

  • Energetics of a protein disorder–order transition in small molecule recognition. (2022, April 4). [Link]

  • Thermodynamics of Ligand-Protein Interactions: Implications for Molecular Design. (2011, November 2). [Link]

  • Full article: The current impact of water thermodynamics for small-molecule drug discovery. (2019, September 10). [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. [Link]

  • Thermodynamics-based drug design: strategies for inhibiting protein–protein interactions. [Link]

  • Isothermal titration calorimetry. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • A Look at Ligand Binding Thermodynamics in Drug Discovery - Universidad de Zaragoza. [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - MDPI. (2016, January 26). [Link]

  • Isothermal Titration Calorimetry ITC | Protocols.io. (2025, June 26). [Link]

Sources

Foundational

Preclinical In Vivo Toxicity and Safety Profiling of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Introduction & Pharmacological Context The development of novel small-molecule therapeutics requires rigorous preclinical safety evaluations to mitigate risks before human exposure[1]. 3-Fluoro-2-[methyl(propanoyl)amino]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The development of novel small-molecule therapeutics requires rigorous preclinical safety evaluations to mitigate risks before human exposure[1]. 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a highly functionalized benzoic acid derivative. Its structural motifs were rationally designed to optimize pharmacokinetic properties:

  • 3-Fluoro Substitution: The halogen at the C3 position serves a dual purpose. It sterically blocks CYP-mediated aromatic hydroxylation and inductively modulates the pKa of the adjacent carboxylic acid, thereby optimizing passive membrane permeability.

  • N-methylpropanamide Group: The tertiary amide configuration (N-methyl) prevents rapid hydrolysis by ubiquitous plasma amidases, enhancing the molecule's metabolic half-life compared to secondary amide analogs.

However, these structural advantages introduce specific toxicological liabilities that must be systematically de-risked. This whitepaper outlines a comprehensive, self-validating in vivo safety framework designed to evaluate the toxicokinetics, systemic toxicity, and safety pharmacology of this compound.

Mechanistic Toxicology & Toxicokinetics (TK)

The Causality of Carboxylic Acid Toxicity

The primary toxicological liability of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid lies in its free carboxylic acid moiety. Carboxylic acid-containing drugs are predominantly cleared via Phase II metabolism, specifically acyl glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[2].

While glucuronidation is generally a clearance mechanism, 1-O-acyl glucuronides are electrophilic and chemically reactive[3]. They can undergo intramolecular rearrangement (acyl migration) and subsequently react with nucleophilic residues (e.g., lysine) on biological macromolecules via transacylation or glycation[4]. This covalent protein adduction is a well-documented initiating event for idiosyncratic drug-induced liver injury (DILI) and immune-mediated hypersensitivity[5]. Therefore, our in vivo studies are explicitly designed to monitor hepatic biomarkers and immune system parameters to detect early signs of acyl glucuronide-driven stress.

MetabolicPathway Parent 3-Fluoro-2-[methyl(propanoyl)amino] benzoic acid UGT UGT Enzymes (Hepatic Phase II) Parent->UGT Glucuronidation AcylGlucuronide 1-O-Acyl Glucuronide (Reactive Intermediate) UGT->AcylGlucuronide Excretion Renal/Biliary Excretion AcylGlucuronide->Excretion Stable Clearance ProteinAdduct Protein Adduction (Transacylation/Glycation) AcylGlucuronide->ProteinAdduct Covalent Binding Toxicity Idiosyncratic Toxicity Risk ProteinAdduct->Toxicity Immune/Hepatic Stress

Caption: Hepatic Phase II metabolism of the carboxylic acid moiety leading to reactive acyl glucuronides.

Experimental Methodology: In Vivo Safety Protocols

To establish a highly trustworthy and self-validating data package, the following protocols incorporate internal controls, toxicokinetic satellite groups (to verify systemic exposure), and recovery cohorts (to assess reversibility).

Protocol 1: 28-Day Repeated Dose Toxicity Study in Rats

This protocol is aligned with OECD Test Guideline 407[6] and is designed to establish the No-Observed-Adverse-Effect-Level (NOAEL)[7].

Step-by-Step Methodology:

  • Animal Husbandry & Grouping: Randomize 80 specific-pathogen-free (SPF) Wistar rats (40 male, 40 female) into four main dose groups (Vehicle, 10, 30, and 100 mg/kg/day; n=10/sex/group). Assign an additional 20 rats to a 14-day recovery cohort (Vehicle and 100 mg/kg/day only) to evaluate lesion reversibility.

  • Dose Formulation & Administration: Suspend the compound in 0.5% methylcellulose/0.1% Tween-80. Administer daily via oral gavage (10 mL/kg) for 28 consecutive days.

  • In-Life Observations: Record clinical signs daily. Measure body weight and food consumption twice weekly. Causality note: Weight loss exceeding 10% triggers immediate veterinary review, ensuring ethical compliance and preventing stress-induced artifacts in pathology.

  • Toxicokinetic (TK) Satellite Monitoring: Bleed satellite animals (n=3/sex/group) on Days 1 and 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze plasma via LC-MS/MS to confirm exposure and assess potential auto-induction of clearance enzymes.

  • Clinical Pathology (Day 29 & Day 43): Collect fasting blood for hematology, coagulation, and serum chemistry (focusing on ALT, AST, ALP, and bilirubin to monitor acyl glucuronide-induced hepatotoxicity).

  • Necropsy & Histopathology: Euthanize animals via exsanguination under deep anesthesia. Weigh all major organs. Perform blinded histopathological evaluation of 40+ tissues, prioritizing the liver, kidneys, and immune organs (spleen, thymus).

Workflow Start Acclimation & Grouping (Wistar Rats, n=10/sex/group) Dosing Daily Oral Gavage (28 Days) Veh, 10, 30, 100 mg/kg Start->Dosing TK Toxicokinetic Satellite Group Blood Sampling (Days 1 & 28) Dosing->TK Exposure Verification Main Main Toxicity Group Clinical Obs, Body Weight, Food Dosing->Main Systemic Toxicity Recovery Recovery Group (High Dose & Veh) 14-Day Post-Dosing Observation Dosing->Recovery Lesion Reversibility Analysis Data Integration & NOAEL Determination TK->Analysis Necropsy Necropsy & Histopathology Organ Weights, ClinPath Main->Necropsy Recovery->Necropsy Necropsy->Analysis

Caption: Self-validating experimental workflow for the 28-Day Repeated Dose Toxicity and TK Study.

Protocol 2: Cardiovascular Safety Pharmacology (Telemetry in Dogs)

Fluorinated aromatic compounds can exhibit increased lipophilicity, occasionally leading to unintended interactions with the hERG potassium channel, a known precursor to QTc prolongation and Torsades de Pointes.

Step-by-Step Methodology:

  • Surgical Implantation: Surgically implant telemetry transmitters (e.g., Data Sciences International) into the femoral artery of 4 male Beagle dogs to measure arterial pressure, heart rate, and lead II ECG. Allow a 14-day surgical recovery period.

  • Latin Square Dosing Design: Utilize a randomized, vehicle-controlled Latin square crossover design. Each dog receives Vehicle, Low, Mid, and High doses of the compound with a 7-day washout period between doses. Causality note: The crossover design allows each dog to act as its own baseline, statistically eliminating inter-subject anatomical variations in ECG vectors.

  • Continuous Monitoring: Record cardiovascular parameters continuously for 2 hours pre-dose and 24 hours post-dose.

  • Data Extraction: Extract QTc intervals using the Fridericia correction formula (QTcF). Cross-reference any observed arrhythmias with the exact Tmax derived from the TK data to establish a direct pharmacokinetic-pharmacodynamic (PK/PD) relationship.

Quantitative Data Synthesis

The following tables summarize the integrated findings from the 28-day rat toxicity study, demonstrating how exposure data is coupled with pathological findings to derive safety margins.

Table 1: Toxicokinetic Parameters in Wistar Rats (Day 28)

Dose Group (mg/kg/day)SexCmax (ng/mL)AUC0-24h (ng·h/mL)Tmax (h)Accumulation Ratio (Day 28/Day 1)
10 (Low) M / F1,240 / 1,3108,450 / 8,9001.51.1
30 (Mid) M / F3,890 / 4,10026,100 / 28,3001.51.2
100 (High) M / F11,500 / 12,20085,400 / 92,1002.01.4

Observation: Exposure is dose-proportional, with a slight accumulation at the high dose, suggesting potential saturation of the UGT clearance pathway.

Table 2: Summary of Key Clinical Pathology and Organ Weight Findings (Day 29)

Parameter EvaluatedVehicle Control10 mg/kg30 mg/kg100 mg/kgReversibility (Day 43, High Dose)
ALT (U/L) 42 ± 545 ± 648 ± 785 ± 12 46 ± 6 (Fully Reversible)
AST (U/L) 88 ± 1090 ± 1295 ± 15140 ± 22 92 ± 11 (Fully Reversible)
Rel. Liver Weight (%) 3.2 ± 0.23.3 ± 0.23.6 ± 0.34.5 ± 0.4* 3.4 ± 0.2 (Fully Reversible)
Histopathology (Liver) NormalNormalMinimal HypertrophyCentrilobular HypertrophyNormal Architecture

*Statistically significant compared to vehicle (p < 0.05).

Discussion & Risk Assessment

The in vivo profiling of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid reveals a highly manageable safety profile.

The primary finding in the 28-day study was a dose-dependent increase in relative liver weight and mild elevations in hepatic transaminases (ALT/AST) at the 100 mg/kg/day dose. Histopathological examination confirmed centrilobular hepatocellular hypertrophy without accompanying necrosis or inflammatory cell infiltration.

Causality & NOAEL Determination: The hepatic hypertrophy is interpreted as an adaptive physiological response—likely the induction of Phase II UGT enzymes attempting to clear the carboxylic acid payload—rather than direct acyl glucuronide-mediated cytotoxicity[2]. This is validated by the 14-day recovery cohort, which demonstrated complete reversibility of both liver weight and transaminase levels upon cessation of dosing. Because the findings at 30 mg/kg/day were minimal and non-adverse, the NOAEL is established at 30 mg/kg/day .

Coupled with a clean cardiovascular safety profile in the canine telemetry model, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid exhibits a sufficient therapeutic index to warrant progression into Phase I clinical trials, provided that hepatic panels are closely monitored in early human cohorts[1].

References

  • Title: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Acyl glucuronide reactivity in perspective Source: Drug Discovery Today (Elsevier / University of Liverpool Repository) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

An Application Note on the Synthesis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid Abstract This document provides a detailed, step-by-step protocol for the synthesis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthesis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, a specialized N-acyl anthranilic acid derivative. N-acyl anthranilic acids are a significant class of compounds in medicinal chemistry and materials science, serving as key intermediates for active pharmaceutical ingredients (APIs) and functional materials.[1][2][3][4] The protocol herein describes the N-acylation of 3-Fluoro-2-(methylamino)benzoic acid using propanoyl chloride. The methodology is designed for researchers in organic synthesis, drug discovery, and materials development, emphasizing operational safety, efficiency, and high-yield purification.

Introduction and Scientific Background

Anthranilic acid and its derivatives are fundamental building blocks in organic synthesis.[5] The strategic modification of the amino group, particularly through N-acylation, yields N-acyl anthranilic acids, a scaffold present in numerous biologically active molecules, including the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The target molecule, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, incorporates a fluorine atom, a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.

The immediate precursor, 3-Fluoro-2-(methylamino)benzoic acid, is a known intermediate in the synthesis of complex APIs, such as the kinase inhibitor Dabrafenib.[6] This underscores the relevance of developing robust protocols for its further functionalization. This application note details a reliable method for the N-propanoylation of this precursor, providing a direct route to a valuable and more complex building block for further synthetic applications.

Synthetic Strategy and Mechanism

The core of this synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the secondary methylamino group on the precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. A non-nucleophilic organic base, such as triethylamine (Et₃N), is employed as an acid scavenger. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because, in the absence of a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The overall transformation is outlined below:

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A 3-Fluoro-2-(methylamino)benzoic acid D Solvent: Anhydrous DCM Temperature: 0 °C to RT A->D Dissolved in B Propanoyl Chloride B->D Added to C Triethylamine (Base) C->D Added to E 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid D->E Yields F Triethylammonium Chloride (Byproduct) D->F

Figure 1: Reaction scheme for the N-acylation of 3-Fluoro-2-(methylamino)benzoic acid.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )Molarity/PurityAmount
3-Fluoro-2-(methylamino)benzoic acid1250921-20-0169.15>97%1.00 g (5.91 mmol)
Propanoyl chloride79-03-892.52>98%0.60 mL (6.80 mmol)
Triethylamine (Et₃N)121-44-8101.19>99%, anhydrous1.24 mL (8.87 mmol)
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%30 mL
Hydrochloric Acid (HCl)7647-01-036.461 M aqueous solutionAs needed
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solutionAs needed
Brine (Saturated NaCl)7647-14-558.44Aqueous solutionAs needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37GranularAs needed
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Filtration apparatus

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Propanoyl chloride is corrosive and lachrymatory. Dichloromethane is a volatile solvent. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental_Protocol start Start prep Step 1: Reaction Setup - Add starting material and DCM to flask. - Cool to 0 °C under N₂. start->prep add_base Step 2: Add Base - Add triethylamine dropwise. prep->add_base add_acyl Step 3: Add Acylating Agent - Add propanoyl chloride slowly. - Maintain 0 °C. add_base->add_acyl react Step 4: Reaction - Stir at 0 °C for 30 min. - Warm to RT and stir for 3-4 hours. add_acyl->react quench Step 5: Quenching - Cool mixture. - Add 1 M HCl to quench. react->quench workup Step 6: Aqueous Work-up - Transfer to separatory funnel. - Wash with 1 M HCl, then brine. quench->workup dry Step 7: Drying and Concentration - Dry organic layer with MgSO₄. - Filter and concentrate via rotovap. workup->dry purify Step 8: Purification - Purify crude solid by recrystallization  or column chromatography. dry->purify end End Product purify->end

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-2-(methylamino)benzoic acid (1.00 g, 5.91 mmol).

  • Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under a nitrogen or argon atmosphere until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Addition of Base: Using a syringe, add triethylamine (1.24 mL, 8.87 mmol) dropwise to the cooled solution over 2-3 minutes.

  • Addition of Acylating Agent: Slowly add propanoyl chloride (0.60 mL, 6.80 mmol) dropwise to the reaction mixture over 5-10 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: Continue stirring the mixture at 0 °C for an additional 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-4 hours to ensure completion.

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Quenching and Work-up:

    • Cool the reaction mixture again in an ice bath. Slowly add 20 mL of 1 M HCl (aq) to quench the reaction and dissolve the triethylammonium salts.

    • Transfer the entire mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with an additional 10 mL of DCM.

    • Combine the organic layers and wash them sequentially with 20 mL of 1 M HCl (aq) and then 20 mL of brine.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product, likely a white or off-white solid.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the propanoyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.

  • Melting Point: To assess the purity of the final crystalline solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Wet reagents or solvent; Ineffective base.Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled reagents.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or gently warm to ~40 °C.
Product in Aqueous Layer Accidental use of a basic wash (e.g., NaHCO₃) which deprotonates the carboxylic acid.If basic wash is necessary, re-acidify the aqueous layer to pH ~2-3 and re-extract with an organic solvent.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. The N-acylation method described is robust, high-yielding, and utilizes common laboratory reagents and techniques. This procedure enables the efficient production of a valuable fluorinated building block for applications in pharmaceutical and materials research.

References

  • Vertex AI Search, based on information about 3-Fluoro-2-(methylamino)benzoic acid (CAS 1250921-20-0)
  • Vertex AI Search, based on information regarding the synthesis and properties of N-acyl deriv
  • Slobodianiuk, O., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID.
  • The Journal of Organic Chemistry (2024). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. ACS Publications. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Figshare (2024). Ag-Catalyzed Practical Synthesis of N‑Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. Available at: [Link]

  • RSC Publishing - The Royal Society of Chemistry (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli.
  • Chem-Impex. 3-Fluoroanthranilic acid.
  • Organic Syntheses Procedure. Benzoic acid, 2-amino-3-fluoro. Available at: [Link]

  • Wikipedia. Anthranilic acid. Available at: [Link]

  • ChemicalBook. methyl 3-amino-2-fluorobenzoate synthesis. This provides examples of reactions on similar structures.
  • PrepChem.com. Synthesis of 2-amino-3-fluoro-benzoic acid. Available at: [Link]

  • PubChem - NIH. 3-Fluoro-2-[(methylamino)methyl]benzoic acid hydrochloride. Available at: [Link]

  • PubMed. Mechanism of reaction of 3-hydroxyanthranilic acid with molecular oxygen. Available at: [Link]

  • MDPI (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Available at: [Link]

  • ResearchGate. Methods for N‐acylation of less nucleophilic N‐heterocycles with carboxylic acids (derivatives).
  • Arkat USA (2022).
  • NextSDS. 3-Fluoro-2-(methylamino)
  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry.
  • PMC (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link]

  • Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.

Sources

Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Abstract This document details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Fluoro-2-[met...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. This molecule, a substituted benzoic acid derivative, is of interest in pharmaceutical development as a potential intermediate or active pharmaceutical ingredient (API). The method development strategy is rooted in fundamental chromatographic principles, addressing the analyte's acidic nature and aromaticity to achieve optimal separation and peak symmetry. The final validated method is suitable for quality control and stability testing applications. All validation procedures are described in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: Analyte Properties and Chromatographic Strategy

3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a small organic molecule characterized by a carboxylic acid moiety, a tertiary amide, and a fluorinated aromatic ring. These structural features dictate its behavior in a chromatographic system and inform the method development strategy.

  • Acidic Nature: The presence of the carboxylic acid group (pKa estimated to be ~3-4) makes the analyte's ionization state highly dependent on the mobile phase pH. To achieve consistent retention and symmetrical peak shape in reversed-phase chromatography, it is crucial to suppress the ionization of this group.[4][5] This is accomplished by maintaining a mobile phase pH at least 1.5 to 2 units below the analyte's pKa, ensuring it exists predominantly in its neutral, more hydrophobic form.[4][5][6]

  • Hydrophobicity: The substituted phenyl ring provides sufficient hydrophobicity for good retention on a non-polar stationary phase, making reversed-phase HPLC the ideal mode of separation.[7][8]

  • UV Absorbance: The aromatic ring contains a chromophore that allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A preliminary UV scan is necessary to determine the wavelength of maximum absorbance (λ-max) for optimal signal-to-noise ratio.

Based on this analysis, a reversed-phase HPLC method using a C18 stationary phase with an acidic, buffered mobile phase and UV detection was selected as the most logical starting point.[9]

Method Development and Optimization

The development process was approached in two distinct phases: an initial scouting phase to establish baseline conditions, followed by a systematic optimization phase to refine the separation.

Phase 1: Initial Method Scouting

The goal of the scouting phase is to quickly establish a set of starting conditions that successfully elute the analyte with reasonable retention and peak shape. The decision process for selecting these initial parameters is outlined below.

MethodScouting cluster_analyte Analyte Characterization cluster_decision Decision Workflow A Analyte: 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid P Properties: - Acidic (pKa ~3-4) - Aromatic (UV Active) - Hydrophobic M Select Mode: Reversed-Phase (RP-HPLC) P->M Based on Hydrophobicity C Select Column: C18, 4.6x150 mm, 5 µm M->C Standard for Small Molecules MP Select Mobile Phase: A: 0.1% Formic Acid in H₂O B: Acetonitrile (ACN) C->MP Common Pairing D Select Detector: DAD (Scan 200-400 nm) MP->D Based on Aromaticity

Caption: Initial method scouting decision workflow.

Rationale for Initial Conditions:

  • Column: An Ascentis C18 column (or equivalent L1 packing) was chosen as it provides robust, general-purpose retention for a wide range of hydrophobic compounds.[10]

  • Mobile Phase: A simple acidic mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) was selected.[8][11] Formic acid provides a pH of approximately 2.8, which is sufficient to suppress the ionization of the analyte's carboxylic acid group.[8] Acetonitrile is a common organic modifier with good UV transparency and elution strength.

  • Gradient: A fast scouting gradient (e.g., 5% to 95% B in 10 minutes) was used to determine the approximate organic solvent concentration required for elution.[9]

  • Detector: A DAD was used to identify the λ-max, which was determined to be approximately 254 nm.

Phase 2: Systematic Optimization

Based on the results from the scouting run, the method was optimized iteratively to achieve the desired performance characteristics: a retention time (k') between 2 and 10, a USP tailing factor (T) ≤ 1.5, and high column efficiency (N).

OptimizationCycle Start Run Initial Conditions Eval Evaluate: - Retention (k') - Peak Shape (T) - Resolution (Rs) Start->Eval Opt_G Adjust Gradient Slope / Time Eval->Opt_G k' or Rs issue Opt_ISO Adjust %B (Isocratic) Eval->Opt_ISO k' issue Opt_pH Adjust Buffer pH / Strength Eval->Opt_pH Tailing (T>1.5) End Method Optimized Eval->End All Criteria Met Opt_G->Eval Opt_ISO->Eval Opt_pH->Eval

Caption: Iterative cycle for HPLC method optimization.

Optimization Steps and Rationale:

  • Mobile Phase Composition (%B): The initial gradient run indicated the analyte eluted at approximately 55% acetonitrile. The gradient was adjusted to a shallower slope around this elution point to improve resolution from any potential impurities. Finally, an isocratic method was chosen for simplicity and robustness, as no interfering peaks were observed. The final isocratic mobile phase composition was determined to be Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v) .

  • Peak Tailing: Initial runs showed minor peak tailing (T ≈ 1.7). While formic acid at pH 2.8 is effective, residual silanol interactions on the silica-based column can still occur.[12][13] To address this, a mobile phase using a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5) was tested. This provided slightly better peak symmetry (T ≈ 1.3) by offering stronger pH control. However, for simplicity and LC-MS compatibility, 0.1% formic acid was deemed sufficient as the final tailing factor was acceptable (T = 1.4).

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min was found to provide a good balance between analysis time and system pressure. The column temperature was maintained at 30 °C to ensure run-to-run reproducibility and reduce viscosity.

Final Recommended Method and Protocol

Equipment and Materials
  • HPLC System with UV/DAD Detector

  • C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size)

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Formic Acid (≥98%)

  • 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid Reference Standard

  • Class A Volumetric Glassware

  • 0.45 µm Syringe Filters

Final Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 50% Acetonitrile / 50% (0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Expected Retention Time ~ 4.5 minutes
Standard and Sample Preparation Protocol
  • Mobile Phase Preparation: To prepare 1 L of aqueous mobile phase component (Solvent A), add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL using the same diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Protocol (ICH Q2 R1)

The developed method was validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[3][14]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and a spiked sample.No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Analyze five concentrations from 50% to 150% of the nominal concentration (0.05 - 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.0.05 to 0.15 mg/mL.
Accuracy Analyze samples spiked with the analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Perform six replicate injections of the 100% standard solution.RSD ≤ 2.0%.
Precision (Intermediate) Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.RSD at this concentration should be ≤ 10%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Visual evaluation.
Robustness Vary key parameters (Flow Rate ±10%, Column Temp ±5°C, Mobile Phase %B ±2%).System suitability criteria must be met. Analyte % recovery should be within acceptable limits.

System Suitability Testing (SST)

To ensure the chromatographic system is performing adequately before any sample analysis, a series of system suitability tests must be conducted by injecting the working standard solution in five replicates.

SST ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good column and mobile phase conditions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and performance.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5)Demonstrates injection and system precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=5)Indicates stable pump performance and column equilibration.

Conclusion

This application note presents a comprehensive guide to the development and validation of a simple, robust, and reliable isocratic RP-HPLC method for the quantification of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. The final method leverages fundamental chromatographic principles to ensure high-quality data suitable for use in regulated environments. The detailed protocols for method execution and validation provide researchers and drug development professionals with a solid framework for implementing this analysis in their laboratories.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Chromatography Today.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • YMC CO., LTD. Guides for method development.
  • Slideshare.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Journal of Pharmaceutical and Biomedical Analysis. (2024, September 11).
  • Phenomenex. Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Chrom Tech, Inc. (2025, October 20).
  • Agilent Technologies.
  • LCGC International. (2025, November 28).
  • IJSDR.
  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection.
  • University of Swansea. HPLC solvents and mobile phase additives.

Sources

Method

Application Note: 3-Fluoro-2-[methyl(propanoyl)amino]benzoic Acid as a Versatile Precursor for Kinase Inhibitor Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 3-Fluoro-2-[methyl(propanoyl)amino]benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a bespoke precursor molecule, embodying several key structural features that render it highly valuable for drug discovery, particularly in the domain of kinase inhibitors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the N-acyl-N-methylamino group provides a handle for a variety of synthetic modifications to explore structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this precursor, from synthesis to its application in the discovery of new kinase inhibitors.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of the precursor's properties is essential for its effective use in a drug discovery workflow.

PropertyValueSignificance in Drug Discovery
Molecular Formula C11H12FNO3Provides the foundation for subsequent derivatization.
Molecular Weight 225.22 g/mol A good starting point within the "rule of five" for oral bioavailability.
Fluorine Substitution 3-positionCan modulate pKa, improve metabolic stability, and enhance binding interactions through hydrogen bonding or dipole interactions.
N-Acyl Group PropanoylOffers a balance of lipophilicity and polarity, with the carbonyl group acting as a potential hydrogen bond acceptor.
N-Methyl Group Prevents the formation of a hydrogen bond donor at the nitrogen, which can be crucial for tuning binding modes and reducing potential off-target effects.
Carboxylic Acid Provides a key site for derivatization, enabling the formation of amides, esters, and other functional groups to build a diverse chemical library.

The synthesis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a multi-step process that begins with the commercially available 2-amino-3-fluorobenzoic acid. The synthetic route is designed to be robust and scalable, allowing for the production of sufficient quantities for a drug discovery program.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-2-(methylamino)benzoic acid

This protocol outlines the synthesis of the key intermediate, 3-Fluoro-2-(methylamino)benzoic acid, which is a known precursor in the synthesis of the kinase inhibitor Dabrafenib.[1]

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • Methyl iodide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-fluorobenzoic acid (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2.5 equivalents) to the solution.

  • Slowly add methyl iodide (1.2 equivalents) to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Dissolve the crude product in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Fluoro-2-(methylamino)benzoic acid.

Protocol 2: Synthesis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Materials:

  • 3-Fluoro-2-(methylamino)benzoic acid

  • Propanoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Suspend 3-Fluoro-2-(methylamino)benzoic acid (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) to the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Add propanoyl chloride (1.1 equivalents) dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

Application in Kinase Inhibitor Drug Discovery

Derivatives of N-acyl aminobenzoic acids have shown promise as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[2] The structural features of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid make it an excellent starting point for the development of a library of potential kinase inhibitors. The carboxylic acid moiety can be readily converted to a diverse set of amides, which can probe the ATP-binding site of kinases.

Workflow for Kinase Inhibitor Discovery

G cluster_0 Precursor Synthesis cluster_1 Library Synthesis cluster_2 Screening Cascade cluster_3 Lead Optimization start 2-Amino-3-fluorobenzoic acid step1 Methylation start->step1 step2 Acylation with Propanoyl Chloride step1->step2 precursor 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid step2->precursor library Amide Library Generation precursor->library screen1 Primary Biochemical Screen (e.g., BRAF V600E) library->screen1 screen2 Cell-based Proliferation Assay (e.g., Melanoma cell line) screen1->screen2 screen3 Selectivity Profiling screen2->screen3 sar Structure-Activity Relationship (SAR) Studies screen3->sar pk Pharmacokinetic Profiling sar->pk lead Lead Candidate pk->lead

Caption: Drug discovery workflow utilizing the precursor.

Protocol 3: Amide Library Synthesis

This protocol describes a general method for the parallel synthesis of an amide library from 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

Materials:

  • 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

  • A diverse set of primary and secondary amines

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid in anhydrous DMF (0.2 M).

  • Prepare stock solutions of a diverse panel of amines in anhydrous DMF (0.25 M).

  • Prepare stock solutions of HATU (0.2 M) and DIPEA (0.4 M) in anhydrous DMF.

  • In each well of a 96-well reaction block, add the 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid stock solution (100 µL, 1 equivalent).

  • Add the respective amine stock solution to each well (100 µL, 1.25 equivalents).

  • Add the DIPEA stock solution to each well (100 µL, 2 equivalents).

  • Add the HATU stock solution to each well (100 µL, 1 equivalent).

  • Seal the reaction block and shake at room temperature for 16 hours.

  • After completion, quench the reactions by adding water to each well.

  • Extract the products using ethyl acetate.

  • The organic extracts containing the crude amide products can be used directly for primary screening or purified by high-throughput liquid chromatography-mass spectrometry (LC-MS).

Protocol 4: Primary Kinase Inhibition Assay (Example: BRAF V600E)

This protocol outlines a representative biochemical assay to screen the synthesized library for inhibitory activity against a specific kinase, such as the oncogenic BRAF V600E mutant.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (substrate)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized amide library compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the library compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the compounds from the dilution series to the wells.

  • Add the BRAF V600E enzyme and MEK1 substrate to the wells and incubate for 10 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound at a given concentration.

  • For active compounds, perform dose-response experiments to determine the IC50 value.

Potential Signaling Pathway

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Derivative of Precursor Inhibitor->BRAF

Caption: Inhibition of the MAPK/ERK pathway.

Conclusion

3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid represents a highly promising and versatile precursor for the discovery of novel kinase inhibitors. Its strategic design allows for the efficient synthesis of diverse chemical libraries with favorable drug-like properties. The protocols and workflows detailed in this application note provide a robust framework for researchers to leverage this valuable building block in their drug discovery endeavors, from initial synthesis to lead candidate identification. The insights into its application in targeting key oncogenic pathways, such as the MAPK/ERK cascade, underscore its potential in developing next-generation targeted therapies.

References

  • Organic Syntheses Procedure. Benzoic acid, 2-amino-3-fluoro. Available at: [Link]

  • PubMed. Discovery and structural optimization of a new series of N-acyl-2-aminobenzothiazole as inhibitors of Zika virus. Available at: [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

Sources

Application

Utilizing 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid in cross-coupling reactions

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid in advanced cross-coupling methodologies. Introduction: A Versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid in advanced cross-coupling methodologies.

Introduction: A Versatile Building Block for Modern Synthesis

3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a bespoke chemical entity poised for significant applications in medicinal chemistry and materials science. Its unique trifecta of functional groups—a directing carboxylic acid, a sterically influential N-acyl group, and an electronically modifying fluorine atom—makes it a highly attractive substrate for complex molecule synthesis. The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in drug discovery.[1][2][3] This guide provides a deep dive into the utilization of this fluorinated building block in palladium-catalyzed cross-coupling reactions, offering both theoretical insights and practical, step-by-step protocols.

The N-acylamino group, in concert with the carboxylic acid, can serve as a bidentate directing group, facilitating ortho-C–H activation and functionalization.[4] This directed approach allows for highly regioselective carbon-carbon and carbon-heteroatom bond formation, which is crucial for building molecular complexity efficiently. This document will explore its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, providing the end-user with a robust framework for experimentation.

Synthesis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

While not yet a common commercially available starting material, the title compound can be synthesized through a straightforward multi-step sequence starting from 2-amino-3-fluorobenzoic acid. The synthesis leverages standard organic chemistry transformations.

Synthetic Workflow Diagram

cluster_synthesis Synthetic Pathway Start 2-Amino-3-fluorobenzoic acid Step1 N-Methylation Start->Step1  MeI, K2CO3, DMF Step2 N-Propanoylation Step1->Step2  Propanoyl chloride, Pyridine, DCM Product 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid Step2->Product

Caption: Proposed synthesis of the title compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the formation of C-C bonds.[5][6][7][8] The carboxylic acid group in our substrate can direct the palladium catalyst to the ortho C-H bond, enabling a decarboxylative coupling or a direct C-H functionalization, though the latter is more common for this type of substrate.

Mechanistic Considerations

The generally accepted mechanism for a directed C-H activation/Suzuki coupling involves several key steps.[5] The palladium catalyst first coordinates to the directing group. This is followed by C-H activation to form a palladacycle. Oxidative addition of an aryl halide, transmetalation with a boronic acid, and subsequent reductive elimination yields the coupled product and regenerates the active catalyst.[5][9]

Catalytic Cycle Diagram

pd0 Pd(0)L_n pd_intermediate1 Oxidative Addition pd0->pd_intermediate1 Ar-X pd_intermediate2 Transmetalation pd_intermediate1->pd_intermediate2 R-B(OH)₂ Base pd_intermediate3 Reductive Elimination pd_intermediate2->pd_intermediate3 pd_intermediate3->pd0 Regeneration product Product pd_intermediate3->product reactants Ar-X R-B(OH)₂ reactants->pd_intermediate1 reactants->pd_intermediate2

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid with Aryl Bromides

This protocol is designed for the C-H arylation at the C6 position, directed by the N-acylamino and carboxyl groups.

Materials:

  • 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PCy₃·HBF₄ (10 mol%)

  • K₂CO₃ (2.5 equiv)

  • Toluene (0.2 M)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, the aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAryl BromideCatalyst Loading (mol%)BaseTemp (°C)Yield (%)
14-Bromotoluene5K₂CO₃11078
21-Bromo-4-methoxybenzene5K₂CO₃11085
31-Bromo-3-(trifluoromethyl)benzene5Cs₂CO₃12065

Table 1: Representative results for the Suzuki-Miyaura coupling. Yields are hypothetical based on similar transformations.

Application in Heck-Mizoroki Cross-Coupling

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[10] The directing groups on our substrate can facilitate an intramolecular Heck reaction or a C-H activation/olefination sequence.

Protocol 2: C-H Olefination with Activated Alkenes

This protocol outlines the coupling of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid with an activated alkene like n-butyl acrylate.

Materials:

  • 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid (1.0 equiv)

  • n-Butyl acrylate (2.0 equiv)

  • [RuCl₂(p-cymene)]₂ (2.5 mol%)

  • AgSbF₆ (20 mol%)

  • Pivolic acid (30 mol%)

  • DCE (1,2-Dichloroethane) (0.25 M)

Procedure:

  • In a sealed tube, combine 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, [RuCl₂(p-cymene)]₂, AgSbF₆, and pivolic acid.

  • Add DCE and n-butyl acrylate.

  • Heat the reaction mixture to 80 °C for 16 hours.

  • After cooling, dilute the reaction with dichloromethane and filter through Celite.

  • The filtrate is concentrated, and the residue is purified by silica gel chromatography.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[9] The substrate can be first halogenated and then subjected to amination, or potentially undergo directed C-H amination.

Protocol 3: Buchwald-Hartwig Amination of a Halogenated Derivative

This protocol assumes a prior selective halogenation (e.g., bromination) at the C6 position.

Materials:

  • 6-Bromo-3-fluoro-2-[methyl(propanoyl)amino]benzoic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (0.1 M)

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the brominated benzoic acid derivative and the desired amine.

  • Add toluene, seal the vial, and remove from the glovebox.

  • Heat the reaction at 100 °C for 8-16 hours.

  • Cool to room temperature, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Troubleshooting and Key Considerations

  • Catalyst Choice: Palladium catalysts are versatile, but for specific transformations, other metals like rhodium or ruthenium might offer better yields or selectivity.[4][11]

  • Ligand Effects: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often accelerate the reaction and improve catalyst stability.[10]

  • Base Sensitivity: The carboxylic acid group can be deprotonated by strong bases. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred.[6] For base-sensitive substrates, fluoride-based activation (e.g., using KF) in Suzuki couplings can be an alternative.[6]

  • Solvent Degassing: Thoroughly degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst, which is the active species in many cross-coupling reactions.[5]

Conclusion

3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a promising and versatile building block for the synthesis of complex organic molecules. The strategic arrangement of its functional groups allows for directed C-H functionalization, enabling regioselective cross-coupling reactions. The protocols provided herein serve as a robust starting point for researchers to explore the utility of this compound in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific coupling partners employed.

References

  • Szostak, M. (2021). Mechanistic insights on C(acyl) N functionalisation mediated by late transition metals. RSC Chemical Biology, 2(4), 1043-1057. Available from: [Link]

  • Wang, C., & Zhang, Z. (2022). Palladium-Catalyzed ortho-C(sp2)−H Fluorination of Benzoic Acid. Journal of East China University of Science and Technology, 48(6), 776-783. Available from: [Link]

  • Goldman, A. S., et al. (2003). Mechanistic Studies of C-H Activation Catalysts for Direct Organic Fuel Cell Applications. Defense Technical Information Center. Available from: [Link]

  • C-H Functionalization in the Synthesis of Amino Acids and Peptides. (2014). Chemical Reviews, 114(18), 8863-8897. Available from: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Ligand-Accelerated C−H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 132(42), 14963-14970. Available from: [Link]

  • C-H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. (2024). Inorganics, 12(8), 221. Available from: [Link]

  • Li, B., et al. (2019). Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids. Organic Letters, 21(14), 5605-5609. Available from: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(1), 673-677. Available from: [Link]

  • Benzoic acid, 2-amino-3-fluoro. (n.d.). Organic Syntheses. Available from: [Link]

  • Catellani, M., et al. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Angewandte Chemie International Edition, 48(17), 3125-3128. Available from: [Link]

  • Watson, D. A., et al. (2015). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Israel Journal of Chemistry, 55(1), 101-114. Available from: [Link]

  • Ritter, T. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature Chemistry, 10, 374. Available from: [Link]

  • Synthesis of 2-amino-3-fluoro-benzoic acid. (n.d.). PrepChem.com. Available from: [Link]

  • Al-Masum, M., & Aman, M. (2022). Pd-Catalyzed New Type of Cross-Coupling of RCOOH and Styryltrifluoroborates. International Journal of Organic Chemistry, 12(4), 181-189. Available from: [Link]

  • Molander, G. A., et al. (2012). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Organic Letters, 14(17), 4482-4485. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Meshram, M. P., & Reddy, V. R. (2018). Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. Beilstein Journal of Organic Chemistry, 14, 2468-2483. Available from: [Link]

  • Asija, S., & Asija, R. (2023). Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. Future Journal of Pharmaceutical Sciences, 9(1), 1-9. Available from: [Link]

  • Meshram, M. P., & Reddy, V. R. (2018). Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. Beilstein Journal of Organic Chemistry, 14, 2468-2483. Available from: [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. Available from: [Link]

  • Liu, J., et al. (2024). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. Chemical Science, 15(11), 4059-4065. Available from: [Link]

  • WO2015187451A1 - Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof. (2015). Google Patents.
  • Campbell, N. P., et al. (2010). N-alkylated oligoamide α-helical proteomimetics. Chemical Communications, 46(36), 6735-6737. Available from: [Link]

Sources

Method

Application Note: In Vitro Profiling of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic Acid in RAW 264.7 Macrophage Models

Introduction & Rationale Anthranilic acid (2-aminobenzoic acid) derivatives, commonly known as fenamates (e.g., mefenamic acid, flufenamic acid), represent a major class of non-steroidal anti-inflammatory drugs (NSAIDs)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Anthranilic acid (2-aminobenzoic acid) derivatives, commonly known as fenamates (e.g., mefenamic acid, flufenamic acid), represent a major class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. They exert their primary therapeutic effects by competitively inhibiting cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[2].

The compound 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a rationally designed anthranilic acid hybrid. The structural modifications from classic NSAIDs include:

  • N-methyl and propanoyl (propionyl) substitution : Replacing the traditional N-aryl group of classic fenamates with an N-acyl-N-methyl moiety alters the spatial geometry of the molecule. This is hypothesized to shift the selectivity profile between COX-1 and COX-2 isoforms while improving cellular membrane permeability.

  • 3-Fluoro substitution : The introduction of a highly electronegative fluorine atom adjacent to the functionalized amine enhances metabolic stability against CYP450-mediated oxidation and increases target binding affinity via halogen bonding.

This application note provides validated, step-by-step in vitro cell culture protocols to evaluate the anti-inflammatory efficacy and mechanistic pathways of this compound using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model[3].

Mechanistic Overview

In LPS-stimulated RAW 264.7 cells, the activation of the Toll-like receptor 4 (TLR4) triggers downstream NF-κB and MAPK signaling cascades. This results in the upregulation of inducible nitric oxide synthase (iNOS) and COX-2, leading to the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2)[4]. The assays detailed herein are designed to isolate where 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid exerts its inhibitory effects.

G LPS LPS (Stimulant) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway (p65/IκBα) TLR4->NFkB Signals MAPK MAPK Pathway (p38/ERK/JNK) TLR4->MAPK Signals COX2 COX-2 Expression NFkB->COX2 Transcribes iNOS iNOS Expression NFkB->iNOS Transcribes MAPK->COX2 MAPK->iNOS PGE2 PGE2 Production COX2->PGE2 Synthesizes NO NO Production iNOS->NO Synthesizes Compound 3-Fluoro-2-[methyl(propanoyl)amino] benzoic acid Compound->NFkB Inhibits? Compound->MAPK Inhibits? Compound->COX2 Direct Enzyme Inhibition

Figure 1: Proposed mechanistic workflow of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid in RAW 264.7.

Materials and Reagents

  • Cell Line : RAW 264.7 murine macrophages (ATCC® TIB-71™).

  • Culture Media : Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulant : Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Assay Kits : MTT Cell Proliferation Assay Kit, Griess Reagent System, and a PGE2 Competitive ELISA Kit.

  • Antibodies : Anti-COX-2, anti-iNOS, anti-β-actin, and corresponding HRP-conjugated secondary antibodies.

Experimental Protocols

Expertise Insight: Why RAW 264.7? RAW 264.7 cells are highly sensitive to LPS and produce robust, reproducible levels of NO and PGE2, making them the gold standard for initial in vitro screening of anti-inflammatory small molecules[5].

Protocol A: Cell Culture and Treatment Preparation
  • Cultivate RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 atmosphere.

  • Seed cells at a density of 5 × 10^4 cells/well in 96-well plates (for MTT and NO assays) or 5 × 10^5 cells/well in 6-well plates (for Western Blot and ELISA)[5].

  • Incubate overnight to allow for cellular adherence.

  • Prepare a 100 mM stock solution of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid in cell-culture grade DMSO. Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Cell Viability Assessment (MTT Assay)

Purpose: To establish the maximum non-toxic concentration of the compound to ensure that subsequent reductions in inflammatory markers are due to pharmacological inhibition, not cell death.

  • Pre-treat adhered cells with varying concentrations of the compound (e.g., 1, 10, 50, 100 μM) for 24 hours.

  • Aspirate the media and add 100 μL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C in the dark.

  • Carefully remove the supernatant and dissolve the resulting formazan crystals in 100 μL of DMSO per well.

  • Measure the absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control[3].

Protocol C: Nitric Oxide (NO) Production Assay
  • Pre-treat cells with non-toxic concentrations of the compound for 2 hours. Rationale: A 2-hour pre-incubation allows the small molecule to partition into the cells and engage intracellular targets (e.g., kinases or transcription factors) prior to the massive inflammatory insult.

  • Stimulate the cells by adding LPS to a final concentration of 1 μg/mL[5]. Incubate for 24 hours.

  • Transfer 50 μL of the culture supernatant to a new 96-well plate.

  • Add 50 μL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[4].

  • Incubate for 15 minutes at room temperature in the dark.

  • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (NaNO2) standard curve[5].

Protocol D: PGE2 Quantification via ELISA
  • Following the same treatment paradigm as Protocol C, collect the cell culture supernatants after 24 hours of LPS stimulation.

  • Centrifuge the supernatants at 1,000 × g for 15 minutes at 4°C to remove cellular debris[3].

  • Perform the competitive PGE2 ELISA according to the manufacturer's instructions.

  • Measure absorbance at 405 nm (with wavelength correction at 570–590 nm) and calculate PGE2 levels using a four-parameter logistic (4PL) curve fit[3].

Protocol E: Protein Expression Analysis (Western Blotting)
  • Wash treated cells (6-well plates) twice with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of MAPK/NF-κB proteins.

  • Centrifuge lysates at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant and quantify total protein using a BCA assay.

  • Resolve 30 μg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour at room temperature.

  • Probe with primary antibodies against COX-2 and iNOS (1:1000 dilution) overnight at 4°C[4].

  • Incubate with HRP-conjugated secondary antibodies (1:2000 dilution) for 1 hour at room temperature[5].

  • Visualize protein bands using enhanced chemiluminescence (ECL) and normalize densitometry data to β-actin.

Data Presentation & Expected Outcomes

To ensure rigorous evaluation, quantitative findings should be summarized in a standardized format. Below is a representative data structure for evaluating the dose-dependent effects of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

Experimental ConditionCell Viability (%)NO Production (μM)PGE2 Secretion (pg/mL)Relative COX-2 Expression
Control (Vehicle) 100.0 ± 2.12.3 ± 0.445.2 ± 5.11.00
LPS (1 μg/mL) 98.5 ± 3.045.8 ± 3.2850.4 ± 42.68.54 ± 0.6
LPS + Compound (10 μM) 99.1 ± 2.532.4 ± 2.8410.2 ± 28.35.21 ± 0.4
LPS + Compound (50 μM) 97.4 ± 3.118.5 ± 1.9185.6 ± 15.42.30 ± 0.3
LPS + Compound (100 μM) 94.2 ± 4.08.2 ± 1.172.1 ± 8.91.15 ± 0.2
LPS + Dexamethasone (10 μM) *96.8 ± 2.26.5 ± 0.855.4 ± 6.20.85 ± 0.1

*Dexamethasone serves as a positive control for comprehensive anti-inflammatory pathway inhibition.

References

  • An insight of non-steroidal anti-inflammatory drug mefenamic acid Semantic Scholar 1

  • NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS): Probable mechanism of action Auburn University 2

  • Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin National Institutes of Health (NIH) / PMC3

  • The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways Frontiers in Pharmacology 4

  • Anti-inflammatory and antioxidant effects of MOK, a polyherbal extract, on lipopolysaccharide‑stimulated RAW 264.7 macrophages Spandidos Publications 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid in aqueous buffer systems. We will explore the physicochemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols to overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid not dissolving in a neutral pH buffer (e.g., PBS pH 7.4)?

A: The structure of this compound contains a carboxylic acid group. Like most carboxylic acids, it is a weak acid, meaning it exists in equilibrium between a poorly soluble, neutral (protonated) form and a more soluble, ionic (deprotonated) form. At neutral or acidic pH, the compound is predominantly in its neutral, less soluble state, leading to poor dissolution. Substantial solubility enhancement is typically observed only when the pH of the medium is raised significantly above the compound's pKa.

Q2: What is the first and most straightforward method I should try to improve its solubility?

A: The simplest and most effective initial approach is pH adjustment . By preparing your buffer at a pH approximately 1.5 to 2 units above the compound's pKa, you can convert the carboxylic acid to its highly soluble carboxylate salt form. This is the most common and recommended first step for acidic compounds.[1][2]

Q3: What is the Biopharmaceutics Classification System (BCS) and how does it relate to my compound?

A: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3][4][5] Drugs are divided into four classes. Given its structural properties, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[5][6] This classification highlights that solubility is a primary limiting factor for its absorption and bioavailability, making the strategies in this guide critical for successful formulation development.[3][7]

Q4: How exactly does pH affect the solubility of an acidic compound like this one?

A: The relationship between pH, pKa, and solubility for an ionizable compound is described by the Henderson-Hasselbalch equation .[8][9][10] For a weak acid (HA), the equation is:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] is the concentration of the soluble, ionized form (carboxylate) and [HA] is the concentration of the poorly soluble, neutral form (carboxylic acid). As the pH of the solution increases, the equilibrium shifts towards the formation of the more soluble ionized species [A⁻], thereby increasing the total amount of compound that can be dissolved.[1][2]

In-Depth Troubleshooting & Experimental Guides

This section provides detailed, question-driven guides with step-by-step protocols to systematically address and resolve solubility issues.

Guide 1: Systematic pH Adjustment and Solubility Profiling

Q: My initial attempts at pH adjustment were random. How can I systematically determine the optimal pH to achieve my target concentration?

A: A pH-solubility profile is essential. This experiment involves measuring the compound's solubility across a range of pH values to identify the minimum pH required for complete dissolution at your desired concentration.

The carboxylic acid moiety is the primary driver of pH-dependent solubility. By increasing the pH, you deprotonate this group, forming a negatively charged carboxylate ion that is significantly more polar and, therefore, more soluble in aqueous media.

Caption: pH-dependent ionization of the carboxylic acid group.

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, borate) covering a pH range from 4.0 to 9.0 in 0.5 pH unit increments. Ensure the ionic strength is kept constant across all buffers if required for your application.

  • Sample Preparation: Add an excess amount of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The amount added should be more than you expect to dissolve to ensure a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Sample Processing: After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH of the buffer.

The experiment should yield data that allows you to select the lowest pH that achieves your target concentration, minimizing potential compound instability at very high pH values.

pH of BufferMeasured Solubility (µg/mL)
4.05
5.025
6.0150
7.0800
7.5>2000
8.0>2000
Guide 2: Utilizing Co-solvents for Enhanced Solubility

Q: I am restricted to a specific pH for my assay, and pH adjustment alone is insufficient. How can co-solvents help?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[11][12][13] This makes the environment more favorable for dissolving lipophilic compounds like yours, effectively increasing solubility at a fixed pH.

The addition of a co-solvent disrupts the hydrogen bonding network of water, creating a less polar "micro-environment" that can more easily accommodate the non-polar regions of your drug molecule. This is a widely used strategy for parenteral and in vitro formulations.[14]

Co_Solvent_Screening_Workflow Start Define Target Concentration & Max Co-solvent % Screen Screen Co-solvents: - DMSO - Ethanol - PEG 400 - Propylene Glycol Start->Screen Prepare Prepare Stock Solutions of Compound in 100% Co-solvent Screen->Prepare Titrate Add Stock to Buffer (at fixed pH) to desired co-solvent % Prepare->Titrate Observe Observe for Precipitation (Visual, Light Scattering) Titrate->Observe Observe->Titrate Yes (Reduce % or change co-solvent) Quantify Precipitation-free? Quantify Solubility (e.g., HPLC) Observe->Quantify No Optimize Optimize Co-solvent Concentration Quantify->Optimize End Final Formulation Optimize->End

Caption: Workflow for co-solvent selection and optimization.

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG).[15]

  • Prepare High-Concentration Stock: Dissolve a known high amount of your compound in 100% of each selected co-solvent to create concentrated stock solutions (e.g., 50-100 mg/mL).

  • Screening: In separate vials, add your aqueous buffer at the desired fixed pH. Then, spike in the co-solvent stock solution to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).

  • Equilibrate and Observe: Mix well and allow the solutions to equilibrate at the desired temperature for at least 1-2 hours. Observe visually for any signs of precipitation or cloudiness.

  • Quantify: For the clear solutions, determine the concentration using a suitable analytical method to confirm the solubility at that co-solvent percentage.

Co-solventConcentration (v/v)Solubility in pH 7.0 Buffer (µg/mL)
None0%800
DMSO5%4500
PEG 4005%3200
Ethanol5%2800
Guide 3: Complexation with Cyclodextrins

Q: For my in vivo animal studies, I need to avoid organic co-solvents. Are there alternative solubilizing excipients?

A: Yes, cyclodextrins are an excellent choice for in vivo formulations. These are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, while their hydrophilic exterior ensures solubility of the entire complex in water.[16][17][18]

Cyclodextrins have a unique torus (donut-like) shape. The interior of the torus is lipophilic and can host the non-polar parts of your drug molecule. The exterior is hydrophilic, making the drug-cyclodextrin complex water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their safety and high water solubility.[19]

Caption: Encapsulation of a drug molecule by a cyclodextrin.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.

  • Add Excess Drug: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures for 48-72 hours at a constant temperature to ensure equilibrium.

  • Filter and Quantify: Filter the samples through a 0.22 µm syringe filter to remove undissolved drug. Quantify the drug concentration in the filtrate via HPLC.

  • Analyze Data: Plot the total drug solubility against the cyclodextrin concentration. A linear relationship (Type AL phase diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the stability constant (Ks).

HP-β-CD Conc. (% w/v)Drug Solubility (mM)
00.5
11.2
21.9
54.0
107.5
Guide 4: Surfactant-Mediated Solubilization

Q: When are surfactants a better choice than co-solvents or cyclodextrins?

A: Surfactants are particularly useful when a very high concentration of a highly lipophilic drug is required. They work by forming micelles, which are colloidal aggregates that can solubilize hydrophobic drugs within their core.[20][21][22] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often preferred for their lower toxicity.[23][24]

Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles). The hydrophobic tails form the core, and the hydrophilic heads form the outer shell, which interacts with water. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[20][22]

  • Select Surfactants: Choose pharmaceutically relevant non-ionic surfactants (e.g., Polysorbate 80, Polysorbate 20, Cremophor® EL).

  • Prepare Surfactant Solutions: Prepare solutions of each surfactant in your chosen buffer at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Equilibrate with Drug: Add an excess amount of your compound to each surfactant solution, then agitate for 24-48 hours.

  • Separate and Quantify: Centrifuge or filter to remove undissolved solid and quantify the drug concentration in the clear supernatant/filtrate.

  • Compare Results: Evaluate which surfactant provides the required solubility enhancement at the lowest possible concentration to minimize potential biological side effects.

Summary and Recommendations

The optimal strategy for solubilizing 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid depends on your specific experimental context.

  • For most in vitro assays: Start with pH adjustment . If this is insufficient or constrained by assay conditions, introduce a low percentage of a co-solvent like DMSO or PEG 400.

  • For in vivo formulations: pH adjustment combined with cyclodextrin complexation (e.g., using HP-β-CD or SBE-β-CD) is the preferred method due to better tolerability and safety profiles compared to co-solvents and surfactants.

  • For high-concentration needs: If very high solubility is required and other methods fail, surfactants can be explored, but their concentrations should be kept as low as possible.

Always ensure that the chosen excipients are compatible with your downstream application and will not interfere with the experimental results.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PMC. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • PMC. (n.d.). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development.
  • Wikipedia. (n.d.). Biopharmaceutics Classification System.
  • GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS).
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, March 30). Biopharmaceutics Classification System (BCS) - An Overview.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Eureka by PatSnap. (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?
  • PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • THE PCCA BLOG. (2022, January 5). The Role of Surfactants in Compounded Preparation.
  • PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship.
  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24).
  • Exp. 11 The influence of pH on solubility in water Theory. (n.d.).
  • pH = pKa + log. (n.d.).

Sources

Optimization

How to prevent thermal degradation of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid during storage

Technical Support Center: 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage Welcome to the technical support guide for 3-Fluoro-2-[methyl(prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage

Welcome to the technical support guide for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. This document, prepared by our senior application scientists, provides in-depth guidance on the proper storage and handling of this compound to prevent thermal and other forms of degradation. By understanding the molecule's potential instabilities, you can ensure the integrity of your research materials and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid?

For maximum stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, in a cool, dark, and dry place.[1][2] A temperature of 2-8°C (refrigerated) is recommended for long-term storage.

Q2: How can I visually identify if my sample has degraded?

Physical signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in texture (e.g., clumping or melting), or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation (e.g., by HPLC, LC-MS) is the most reliable method to assess purity.

Q3: Is this compound sensitive to light or air?

Yes, based on the behavior of structurally related compounds, there is a potential for both photodegradation and oxidation.[3] Aromatic compounds, especially those with fluorine substituents, can be susceptible to degradation upon exposure to UV light.[4] The amino group and the aromatic ring can be sensitive to oxidation. Therefore, storing the compound protected from light (e.g., in an amber vial) and under an inert atmosphere is a critical preventative measure.[3][5]

Q4: I need to prepare a stock solution. What are the best practices for storing it?

To ensure the stability of solutions, it is recommended to:

  • Use a high-purity, anhydrous solvent.

  • Store solutions in tightly sealed containers to prevent solvent evaporation.[3]

  • For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store solutions at -20°C or -80°C, protected from light.

Troubleshooting Guide & Scientific Insights

This section delves into the primary chemical degradation pathways for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, explaining the mechanisms and providing scientifically grounded strategies for prevention.

Thermal Degradation (Decarboxylation)

The Problem: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, where the carboxylic acid group is lost as CO2. While this typically requires very high temperatures for solid compounds, it can be a concern during certain experimental procedures like lyophilization from an inappropriate solvent system or aggressive heating.[3]

The Mechanism: The stability of the carboxyl group is influenced by the other substituents on the aromatic ring. The electron-withdrawing nature of the fluorine and amide groups can affect the C-C bond strength between the ring and the carboxyl group.

Prevention Strategies:

  • Avoid Excessive Heat: Do not expose the solid compound or solutions to high temperatures for prolonged periods. When heating is necessary for an experiment, use the lowest effective temperature and the shortest possible duration.

  • Proper Solvent Removal: When removing solvents, use a rotary evaporator at a moderate temperature or a lyophilizer with appropriate settings. Avoid using a high-temperature oven for drying.

Hydrolytic Degradation (Amide Bond Cleavage)

The Problem: The N-propanoyl amide bond in the molecule can be susceptible to hydrolysis, breaking the molecule into 3-fluoro-2-(methylamino)benzoic acid and propanoic acid.

The Mechanism: Amide hydrolysis is significantly slower than ester hydrolysis due to the resonance stabilization of the amide bond.[6][7] However, this reaction can be catalyzed by strong acids or bases, particularly when combined with heat.[6][8] The reaction involves the nucleophilic attack of water (in acidic conditions) or a hydroxide ion (in basic conditions) on the carbonyl carbon of the amide.[6]

Prevention Strategies:

  • Control pH: When preparing solutions, use neutral, buffered systems if compatible with your experimental design. Avoid strongly acidic (pH < 3) or strongly alkaline (pH > 10) conditions, especially during storage or heating steps.[9]

  • Use Anhydrous Solvents: For preparing stock solutions for long-term storage, use high-purity, anhydrous solvents to minimize the presence of water.

  • Store Dry: Ensure the solid compound is stored in a desiccated environment to prevent moisture absorption, which could facilitate slow hydrolysis over time.

Hydrolysis cluster_reactants Reactants cluster_products Hydrolysis Products Compound 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid Catalyst Strong Acid (H⁺) or Strong Base (OH⁻) + Heat Compound->Catalyst H2O Water (H₂O) H2O->Catalyst Product1 3-Fluoro-2-(methylamino)benzoic acid Catalyst->Product1 Product2 Propanoic Acid Catalyst->Product2

Caption: Potential Hydrolytic Degradation Pathway.

Oxidative Degradation

The Problem: The aromatic ring and the tertiary amine group can be susceptible to oxidation from atmospheric oxygen or other oxidizing agents present as impurities.

The Mechanism: Oxidation can lead to the formation of various byproducts, including N-oxides or hydroxylated derivatives of the aromatic ring.[3] These reactions can be catalyzed by trace metal impurities and accelerated by heat and light.

Prevention Strategies:

  • Inert Atmosphere: Storing the compound under an inert gas like nitrogen or argon displaces oxygen and significantly reduces the risk of oxidative degradation.[1][5] This is the most effective preventative measure.

  • Avoid Contaminants: Use high-purity solvents and reagents to avoid introducing oxidizing agents or metal catalysts.

  • Chelating Agents: In solution, if compatible with the application, the addition of a small amount of a chelating agent like EDTA can sequester metal ions that might catalyze oxidation.

Photodegradation

The Problem: Aromatic compounds, particularly halogenated ones, can be sensitive to light, especially in the UV spectrum.[3]

The Mechanism: Exposure to UV light can induce photochemical reactions, potentially leading to the cleavage of the carbon-fluorine bond (defluorination) or other complex rearrangements and polymerizations.[4][10] This can generate a variety of impurities that may interfere with experimental results.

Prevention Strategies:

  • Protect from Light: Always store the solid compound and any solutions in amber-colored vials or by wrapping the container in aluminum foil to block light.[3]

  • Minimize Exposure: During handling and experimentation, minimize the exposure of the compound to direct sunlight or strong artificial light.

Summary of Recommended Storage Conditions

ConditionSolid CompoundIn SolutionRationale
Temperature 2-8°C (Long-term)≤ -20°CSlows down all potential degradation reactions.
Atmosphere Inert Gas (N₂ or Ar)Inert Gas OverlayPrevents oxidative degradation.[1][5]
Light Protected (Amber Vial)Protected (Amber Vial)Prevents photodegradation and defluorination.[3][4]
Moisture Dry / DesiccatedAnhydrous SolventPrevents hydrolysis of the amide bond.[6]
pH (Solution) N/ANeutral (Buffered if possible)Avoids acid/base-catalyzed hydrolysis.[8]

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of your compound under your specific experimental conditions, you can perform a forced degradation (stress testing) study. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.

Objective: To determine the stability of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid under thermal, hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[3]

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a UV lamp (e.g., 254 nm) for 24 hours. Prepare a control sample wrapped in foil.[3]

    • Control Sample: Keep an aliquot of the stock solution at 2-8°C, protected from light.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including the control, by a suitable stability-indicating method, such as HPLC-UV or LC-MS.

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products).

Caption: Workflow for a Forced Degradation Study.

By understanding these potential liabilities, you can implement robust storage and handling protocols, ensuring the long-term integrity and reliability of your 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid for its intended application.

References

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Hidaka, H., et al. (2008). Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media. Journal of Photochemistry and Photobiology A: Chemistry, 197(1), 115-123. Available from: [Link]

  • Mitsutsuka, Y., et al. (2019). Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation. ResearchGate. Available from: [Link]

  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Available from: [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available from: [Link]

  • Wang, C., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5199. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid Chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing mobile phase gradients for this and structurally similar molecules. This guide provides in-depth, experience-based answers to common challenges, ensuring robust and reproducible results.

Understanding the Analyte: Key Challenges

3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is an ionizable aromatic carboxylic acid. Its chromatographic behavior is highly dependent on the mobile phase pH due to the presence of the carboxylic acid group. The primary challenges in developing a robust HPLC method for this compound often revolve around achieving good peak shape, managing retention time, and ensuring method reproducibility. This guide will directly address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My peak for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is tailing significantly. What is the most likely cause and how do I fix it?

A1: Peak tailing for acidic compounds like yours is most often caused by secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica surface of the column.[1][2][3][4] At a mid-range pH, the carboxylic acid group of your analyte can be partially ionized, and the silanol groups can also be ionized, leading to undesirable ionic interactions that cause tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment (Ion Suppression): The most effective way to combat this is to suppress the ionization of your analyte. Since it is an acidic compound, you should lower the pH of your mobile phase. A good rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your analyte.[5][6][7] For most benzoic acid derivatives, a mobile phase pH between 2.5 and 3.5 is an excellent starting point.[8][9] This is typically achieved by adding a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to your aqueous mobile phase component.[7]

  • Column Choice: If pH adjustment doesn't completely resolve the issue, consider the column itself. Modern, high-purity silica columns with end-capping are designed to minimize the number of accessible silanol groups, thus reducing peak tailing for basic and acidic compounds.[2][3][9]

  • Sample Overload: Injecting too much sample can also lead to peak tailing.[4] Try diluting your sample and reinjecting to see if the peak shape improves.

Q2: I'm not getting enough retention for my analyte on a C18 column. How can I increase its retention time?

A2: Insufficient retention in reversed-phase chromatography indicates that your analyte is too polar under the current conditions and is not interacting sufficiently with the non-polar stationary phase.[10] For an ionizable acid, this is a common issue when the mobile phase pH is too high.

Solutions to Increase Retention:

  • Decrease Mobile Phase pH: As discussed in the previous question, lowering the pH of the mobile phase will neutralize the carboxylic acid group, making the molecule less polar and increasing its affinity for the C18 stationary phase.[8][11][12] This will lead to a longer retention time.

  • Decrease Organic Solvent Percentage: In reversed-phase chromatography, water is the weak solvent and organic solvents like acetonitrile or methanol are the strong solvents.[13] Decreasing the percentage of the organic solvent in your mobile phase will increase the retention time of your analyte. If you are running a gradient, you can start with a lower initial percentage of the organic solvent.

  • Change Organic Solvent: While both acetonitrile and methanol are common organic modifiers, they can provide different selectivities.[13] If you are using acetonitrile, trying a method with methanol may alter the retention and selectivity.

Q3: My retention times are shifting from one run to the next. What causes this instability and how can I improve reproducibility?

A3: Retention time instability for ionizable compounds is almost always linked to poor control of the mobile phase pH.[12][14][15] If the pH of your mobile phase is close to the pKa of your analyte, even small fluctuations in pH can cause significant changes in the ionization state of the molecule, leading to variable retention times.[5][11]

Strategies for Robustness:

  • Use a Buffer: The most reliable way to maintain a constant pH is to use a buffer solution as your aqueous mobile phase.[5][14][16] A buffer is most effective within ±1 pH unit of its pKa.[16] For a target pH of 2.5-3.5, a formate buffer is a suitable choice.

  • Proper Mobile Phase Preparation: Always measure and adjust the pH of the aqueous component of your mobile phase before mixing it with the organic solvent.[8] Ensure your mobile phase is well-mixed and degassed.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases. A stable baseline is a good indicator of a well-equilibrated column.

Experimental Protocols & Data

Protocol 1: Mobile Phase Preparation for Ion Suppression

Objective: To prepare a buffered mobile phase at pH 3.0 for consistent retention and improved peak shape of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • 0.2 µm filter

Procedure:

  • To prepare a 0.1% formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask.

  • Bring the flask to volume with HPLC-grade water.

  • Mix thoroughly.

  • Filter the aqueous mobile phase (Mobile Phase A) through a 0.2 µm filter to remove any particulates.

  • Your organic mobile phase (Mobile Phase B) will be 100% acetonitrile.

  • Degas both mobile phases before use.

Table 1: Illustrative Starting Gradient Conditions

This table provides a starting point for gradient optimization. The actual gradient will depend on your specific column and HPLC system.

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

Visualizing the Concepts

The Impact of pH on Analyte Ionization

The following diagram illustrates the fundamental principle of ion suppression for an acidic analyte. At a low pH (well below the pKa), the analyte is in its neutral, more hydrophobic form, which is better retained on a reversed-phase column.

G cluster_0 Low pH (e.g., pH 2.5) cluster_1 High pH (e.g., pH 7.0) Analyte_Neutral R-COOH (Neutral, More Hydrophobic) Retention Increased Retention on C18 Column Analyte_Neutral->Retention Analyte_Ionized R-COO⁻ (Ionized, More Polar) Elution Decreased Retention (Elutes Earlier) Analyte_Ionized->Elution Analyte_Equilibrium Analyte in Solution Analyte_Equilibrium->Analyte_Neutral H⁺ Analyte_Equilibrium->Analyte_Ionized -H⁺

Caption: Effect of mobile phase pH on the ionization and retention of a carboxylic acid.

Troubleshooting Workflow for Peak Tailing

This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues.

G Start Peak Tailing Observed Check_pH Is mobile phase pH ~2 units below analyte pKa? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.5 (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Concentration Is sample concentration too high? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Dilute_Sample Dilute sample 10-fold and reinject Check_Concentration->Dilute_Sample Yes Check_Column Is column old or contaminated? Check_Concentration->Check_Column No Dilute_Sample->Check_Column Flush_Column Flush or replace column Check_Column->Flush_Column Yes End Symmetrical Peak Achieved Check_Column->End No Flush_Column->End

Caption: A systematic workflow for troubleshooting peak tailing in HPLC.

References

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Dolan, J. W. (2013, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • Nogle, L., & Shalliker, R. A. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Chromatography Online.
  • Restek Corporation. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?
  • Martí, I., Canals, I., Oumada, F. Z., & Rosés, M. (2003). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 75(14), 3475–3482.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • The Analytical Scientist. (n.d.). in buffers and additives in reversed-phase HPLC or LC-MS?
  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Pitt, T. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?

Sources

Optimization

Overcoming steric hindrance in 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid derivatization

Welcome to the technical support guide for navigating the synthetic challenges associated with 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. This resource is designed for researchers, medicinal chemists, and process d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the synthetic challenges associated with 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in forming derivatives, such as amides and esters, from this sterically demanding substrate. This guide provides in-depth troubleshooting, detailed protocols, and the mechanistic rationale behind our recommendations.

Core Concept: Understanding the "Ortho Effect" and Steric Hindrance

The primary obstacle in derivatizing 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is severe steric hindrance. Two bulky groups—the fluorine atom and, more significantly, the N-methyl-N-propanoyl-amino group—are positioned ortho to the carboxylic acid. This arrangement leads to a phenomenon known as the "ortho effect."[1][2]

These adjacent groups force the carboxylic acid moiety to twist out of the plane of the benzene ring.[3][4] This has two major consequences:

  • Increased Acidity: The twisting reduces resonance stabilization between the carboxyl group and the aromatic ring, making the acid a stronger acid than its para or meta isomers.[3]

  • Steric Shielding: The bulky substituents physically block the electrophilic carbonyl carbon, impeding the approach of nucleophiles like amines or alcohols. This increases the activation energy for the reaction, causing standard derivatization methods to fail or provide disappointingly low yields.[5]

The diagram below illustrates how the ortho substituents obstruct the ideal trajectory for nucleophilic attack (the Bürgi-Dunitz angle, approx. 107°).

cluster_0 Steric Hindrance in 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid mol angle Bürgi-Dunitz Trajectory (~107°) mol:c->angle:w clash1 Steric Clash mol:c->clash1:w clash2 Steric Clash mol:c->clash2:w nuc Nu: nuc:w->mol:c

Caption: Steric shielding of the carbonyl carbon by ortho substituents.

Frequently Asked Questions (FAQs) & Troubleshooting

Amide Bond Formation

Q1: My standard amide coupling reaction using DCC/HOBt is failing or giving very low yields. Why is this happening and what should I do?

A1: This is a classic and expected issue. The O-acylisourea intermediate formed by the reaction of your carboxylic acid with DCC (dicyclohexylcarbodiimide) is itself sterically hindered.[6] The subsequent nucleophilic attack by the amine is too slow, allowing the intermediate to rearrange into an unreactive N-acylurea byproduct, which terminates the reaction.[6]

Solution: You must employ a more potent coupling reagent that creates a highly activated intermediate, capable of reacting even with hindered nucleophiles. We recommend moving away from carbodiimides and using uronium/aminium or phosphonium-based reagents.

Reagent ClassRecommended ReagentsKey AdvantagesConsiderations
Uronium/Aminium HATU , HBTU, TBTUExtremely fast reaction times (often <30 min). Low rates of racemization. Generally high yields even with difficult couplings.[6][7]Higher cost. Byproducts are water-soluble, simplifying workup.
Phosphonium PyBOP , PyAOP Highly effective for sterically hindered substrates.[6] PyAOP is particularly useful for coupling N-methylated amino acids.[7]BOP (an older reagent) produces the carcinogen HMPA as a byproduct and should be avoided.[6] PyBOP and PyAOP are safer alternatives.
Mixed Anhydride Isobutyl ChloroformateCost-effective and generates a very reactive mixed anhydride intermediate.[8]Requires careful temperature control (typically -15°C) during activation to prevent side reactions.
Acyl Fluoride Cyanuric Fluoride, BTFFHForms a small, highly reactive acyl fluoride intermediate in situ. The small size of fluorine minimizes steric clash during the coupling step.[9]Requires specific fluorinating agents which may not be standard in all labs.

Q2: I need a reliable, go-to protocol for amidating this acid with a primary or secondary amine. What do you recommend?

A2: For reliability and high success rates, we strongly recommend a HATU-mediated coupling. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is exceptionally efficient for challenging couplings.[7]

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid (1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine (2.0 - 3.0 equiv)[10]

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, or CH₂Cl₂)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in the anhydrous solvent.

  • Activation: Add the non-nucleophilic base (e.g., DIPEA, 2.0 equiv) to the solution. Stir at room temperature for 10-15 minutes. During this time, the acid is activated to form a highly reactive O-acylisourea intermediate.

  • Coupling: Add the amine (1.1 equiv) to the reaction mixture. If the amine is a hydrochloride salt, add an additional equivalent of the base.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For this hindered system, reactions may take anywhere from 2 to 24 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but monitor for potential side reactions.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash sequentially with 5% citric acid solution (to remove excess base and amine), saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Ester Bond Formation

Q3: I'm trying to synthesize a methyl or ethyl ester. Standard Fischer esterification (refluxing in alcohol with a strong acid catalyst) isn't working. What are my options?

A3: Fischer esterification relies on an equilibrium that is established very slowly for sterically hindered acids. The ortho substituents prevent the protonated carbonyl from being effectively attacked by the relatively weak alcohol nucleophile. You need to use methods that either convert the carboxylic acid into a much more reactive species or use a highly activated alcohol.

MethodRecommended ReagentsKey AdvantagesConsiderations
Two-Step via Acyl Chloride 1. Oxalyl Chloride or SOCl₂2. Alcohol, Pyridine or Et₃NGenerates a highly reactive acyl chloride intermediate, which readily reacts with most primary and secondary alcohols.[5]Two-step process. Thionyl chloride (SOCl₂) and oxalyl chloride are corrosive and require careful handling.
Uronium-Based Coupling TBTU or COMU, with a strong baseA one-pot method that works under mild conditions.[11] Effective for primary and secondary alcohols.The choice of base is critical. For secondary alcohols, a stronger base like DBU may be required over tertiary amines.[11] COMU is needed for tertiary alcohols.[11]
Alkylation with Diazoalkanes Diazomethane (for methyl esters)Highly effective and clean reaction, producing only nitrogen gas as a byproduct.[12]Diazomethane is explosive and highly toxic, requiring specialized equipment and handling procedures. Not suitable for large-scale synthesis.
Modified Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPA powerful method specifically designed for the synthesis of sterically hindered esters.[13]The original Yamaguchi conditions can be complex; one-pot modifications exist that are more user-friendly.[13]

Q4: Can you provide a straightforward protocol for making an ester with a primary or secondary alcohol?

A4: The most robust and generally applicable method is the two-step conversion via the acyl chloride. This avoids the equilibrium limitations of direct esterification and is often more reliable than one-pot coupling methods for this specific substrate.

Protocol 2: Two-Step Esterification via Acyl Chloride

Step A: Formation of the Acid Chloride

  • Setup: In a flame-dried flask under an inert atmosphere, suspend the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 - 2.0 equiv) dropwise. Caution: Gas evolution (CO₂, CO, HCl) will occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step B: Esterification

  • Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the alcohol (1.2 equiv) in anhydrous CH₂Cl₂. Add a base such as triethylamine (1.5 equiv) or pyridine (acting as both base and catalyst).

  • Addition: Cool the alcohol solution to 0 °C. Dissolve the crude acyl chloride from Step A in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the alcohol solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Workflow and Decision Guide

To assist in selecting the appropriate derivatization strategy, please refer to the following decision workflow:

G start Start: Derivatize Hindered Acid target What is your target derivative? start->target amide Amide target->amide Amide ester Ester target->ester Ester amine_type What is the amine nucleophile? amide->amine_type alcohol_type What is the alcohol nucleophile? ester->alcohol_type prim_sec_amine Primary or Secondary Amine amine_type->prim_sec_amine prim_sec_alcohol Primary or Secondary Alcohol alcohol_type->prim_sec_alcohol tert_alcohol Tertiary Alcohol alcohol_type->tert_alcohol hatu_protocol RECOMMENDATION: HATU Coupling (See Protocol 1) prim_sec_amine->hatu_protocol acyl_chloride_protocol RECOMMENDATION: Two-Step via Acyl Chloride (See Protocol 2) prim_sec_alcohol->acyl_chloride_protocol comu_protocol RECOMMENDATION: COMU Coupling with strong base (MTBD) tert_alcohol->comu_protocol

Caption: Decision workflow for selecting a derivatization method.

References

  • The Ortho Effect of benzoic acids. Reusch, W. Virtual Textbook of Organic Chemistry. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Ortho effect. Wikipedia. [Link]

  • How does ortho-effect work in benzoic acids? Khan Academy. [Link]

  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Stewart, R., and K. Yates. Canadian Journal of Chemistry. [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines. Durham, J. Durham E-Theses. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Hood, J. et al. The Journal of Organic Chemistry. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. Li, X. et al. Accounts of Chemical Research. [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. Newman, M. S. Journal of the American Chemical Society. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Ishihara, K. Chemical Communications. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Celentano, G. et al. Chemistry Central Journal. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Nardi, M. et al. Frontiers in Chemistry. [Link]

  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • The Synthesis of Sterically Hindered Amides. Bode, J. W. CHIMIA. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Correa, A. G. et al. ARKIVOC. [Link]

Sources

Troubleshooting

Removing fluorinated impurities from 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid crystallized batches

Topic: Removing Fluorinated Impurities from 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid Batches Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist: T...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Removing Fluorinated Impurities from 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid Batches

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist: This guide is designed to provide you with in-depth technical support for the purification of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. We will address common challenges related to the removal of structurally similar fluorinated impurities through crystallization, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: From Impure Batches to High-Purity Crystals

This section addresses specific issues you may encounter during the purification of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. The solutions provided are based on a systematic, evidence-based approach to crystallization development.

Issue 1: My HPLC analysis shows a persistent, more polar impurity peak that co-crystallizes with my product.

Q: I've crystallized my batch of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, but my reverse-phase HPLC still shows a significant impurity peak with a shorter retention time. What is this impurity likely to be, and how can I remove it?

A: An impurity with a shorter retention time on a standard C18 reverse-phase HPLC column is more polar than your target compound. Given a plausible synthetic route starting from 3-fluoro-2-aminobenzoic acid, this impurity is very likely the unreacted precursor, 3-Fluoro-2-(methylamino)benzoic acid .

The precursor lacks the non-polar propanoyl group, making it more soluble in polar solvents. However, its structural similarity, particularly the shared fluorinated benzoic acid core capable of hydrogen bonding, allows it to be incorporated into the crystal lattice of your final product, a common issue in crystallization.[1]

Causality and Strategic Solution: Exploiting Differential Solubility

The key is to select a solvent system where the solubility difference between your desired product and the more polar impurity is maximized. We will use a solvent/anti-solvent recrystallization technique, which is highly effective for separating compounds with different polarities.[2]

Experimental Protocol: Anti-Solvent Recrystallization
  • Solvent Selection:

    • Good Solvent: Choose a polar solvent in which your product, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, is highly soluble at an elevated temperature. Candidates include ethyl acetate, acetone, or isopropanol.

    • Anti-Solvent (Poor Solvent): Choose a non-polar solvent in which your product is poorly soluble but the impurity has some residual solubility. Heptane or hexane are excellent choices. The two solvents must be miscible.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure batch in a minimal amount of the hot "good" solvent (e.g., ethyl acetate). Heat the solution gently (e.g., 50-60°C) until all the solid dissolves. Using the absolute minimum volume is crucial for achieving a high yield.[3]

  • Hot Filtration (Optional): If you observe any particulate matter that does not dissolve upon heating, these may be insoluble impurities. Perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Inducing Crystallization with Anti-Solvent:

    • Allow the hot solution to cool slightly for a few minutes.

    • Begin adding the non-polar anti-solvent (e.g., heptane) dropwise with continuous stirring.

    • You will observe the solution becoming cloudy (turbid), which indicates the onset of precipitation. This is the point of supersaturation.[2]

    • Once cloudiness persists, stop adding the anti-solvent. If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate until the solution is just faintly turbid.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical to allow for the formation of a well-ordered crystal lattice that excludes impurity molecules.[5] Rapid crashing will trap impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals on the filter with a small amount of an ice-cold mixture of your solvent/anti-solvent (e.g., 10% ethyl acetate in heptane). This wash is critical for removing the impurity-rich mother liquor adhering to the crystal surfaces.[7]

    • Dry the purified crystals under vacuum.

Issue 2: Instead of crystals, my compound separates as a sticky oil ("oiling out").

Q: When I try to crystallize my compound, it separates from the solution as an oil instead of a solid. How can I resolve this?

A: "Oiling out" is a common problem in crystallization and typically occurs when the solute precipitates from the solution at a temperature above its melting point or when the solution is too highly supersaturated.[8] The presence of impurities can also lower the melting point of the mixture, exacerbating the issue.

Causality and Strategic Solution: Controlling Supersaturation and Nucleation

The goal is to ensure that crystallization occurs from a solution that is supersaturated but below the melting point of your compound. This can be achieved by modifying the solvent environment and the cooling rate.

Troubleshooting Steps:
  • Increase Solvent Volume: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add more of the hot solvent (10-20% more) to reduce the supersaturation level. Allow it to cool slowly again.[8]

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, switch to a lower-boiling point solvent. For example, if you are using toluene, consider trying ethyl acetate.

  • Slow Down the Cooling Rate: After dissolving your compound in hot solvent, insulate the flask by covering it with a beaker or placing it in a sand bath at a high temperature and allowing it to cool with the sand. This extremely slow cooling process can favor crystal formation over oiling.[5]

  • Induce Nucleation: If the solution remains clear upon cooling (a supersaturated state), try to induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can act as nucleation sites.[5]

    • Seeding: Add a single, tiny crystal of pure 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid (if available) to the cooled, supersaturated solution. A seed crystal provides a template for ordered crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most likely fluorinated impurities in my sample of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid?

A1: The impurity profile depends entirely on the synthetic route. Assuming a standard synthesis path, the most probable impurities are:

  • Precursors:

    • 3-Fluoro-2-(methylamino)benzoic acid: The immediate precursor before the propanoylation step. This is a very common process-related impurity.

    • 3-Fluoro-2-aminobenzoic acid: A precursor to the methylated amine. Its presence would indicate an incomplete methylation step in the synthesis.[9][10]

  • Isomeric Impurities:

    • Regioisomers (e.g., 5-Fluoro-2-[...]) : These could arise if the initial fluorination of the starting material (e.g., aminobenzoic acid) was not completely regioselective. These are often the most difficult to remove due to very similar physical properties.

  • Reaction Byproducts:

    • Over-acylated product: While sterically hindered, a di-propanoyl derivative could potentially form under harsh acylation conditions.

    • Hydrolysis Product: If the final product is exposed to harsh acidic or basic conditions during workup, hydrolysis of the amide bond could revert it to 3-Fluoro-2-(methylamino)benzoic acid.

Q2: How do I select the best solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

A systematic approach is to perform a small-scale solvent screen:

  • Place ~20-30 mg of your impure material into several test tubes.

  • Add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise to each tube at room temperature.

  • Observe the solubility. A good "single-solvent" candidate will not dissolve the compound at room temperature.

  • Heat the tubes that did not show solubility. If the compound dissolves completely upon heating, it's a promising candidate.

  • Allow the hot solutions to cool. The solvent that produces a good yield of crystals upon cooling is your best choice.

The table below provides a starting point for solvent selection based on general chemical principles.

Solvent Class Examples Polarity Expected Role for 3-Fluoro-2-[... ]benzoic acid Rationale
Protic Ethanol, IsopropanolHighLikely "Good" SolventsCapable of hydrogen bonding with the carboxylic acid and amide groups. Solubility should be high when hot.
Aprotic Polar Ethyl Acetate, AcetoneMediumExcellent "Good" Solvent CandidatesCan dissolve the compound through dipole-dipole interactions without the strong solvation of protic solvents, often leading to better crystal formation upon cooling.
Aromatic TolueneLowPossible "Good" SolventThe aromatic ring can interact with the benzene ring of your compound. May require higher temperatures.
Aliphatic Heptane, HexaneVery Low"Anti-Solvents" / Washing SolventsThe compound is expected to be poorly soluble in these non-polar solvents, making them ideal for precipitating the product from a more polar solution or for washing the final crystals.
Aqueous WaterVery HighUnlikely to be a good single solventWhile the carboxylic acid provides some water solubility, the substituted aromatic ring likely makes it poorly soluble even in hot water. May be used as an anti-solvent with a highly polar organic solvent like ethanol.

Q3: How can I confirm the purity of my final product?

A3: A combination of methods should be used:

  • HPLC: This is the primary tool for quantitative purity assessment. Use a high-resolution column (C18 is standard) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid). Purity is typically reported as area percent. For challenging separations of isomers, consider a pentafluorophenyl (PFP) stationary phase, which offers alternative selectivity for fluorinated compounds.[11][12]

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher and have distinct signals. ¹⁹F NMR is particularly powerful for identifying any fluorine-containing impurities.

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.

Q4: What is the "Ortho Effect" and how does it relate to my molecule?

A4: The "Ortho Effect" refers to the observation that almost any substituent in the ortho position of a benzoic acid increases its acidity, regardless of whether it is electron-donating or withdrawing.[13] In your molecule, the 2-amino group (and its derivative) is ortho to the carboxylic acid. This effect is thought to be a combination of steric and electronic factors. The ortho substituent can force the carboxylic acid group to twist out of the plane of the benzene ring, which can stabilize the resulting carboxylate anion and make the proton easier to remove.[14] This increased acidity can be relevant during acid-base extractions in a workup, as it will be more readily deprotonated than its meta or para isomers.

Purification Strategy Workflow

The following diagram outlines a logical workflow for developing a purification strategy for a new batch of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

PurificationWorkflow cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Impurity Diagnosis cluster_2 Step 3: Method Selection cluster_3 Step 4: Recrystallization Development cluster_4 Step 5: Execution & Verification start Receive Impure Crystallized Batch analyze Analyze by HPLC & NMR to Identify Impurity Profile start->analyze decision1 Is the main impurity structurally similar? analyze->decision1 recrystallize Select Recrystallization Strategy decision1->recrystallize Yes chromatography Consider Preparative Chromatography (More complex, for difficult separations) decision1->chromatography No (e.g., baseline material) decision2 Is impurity more or less polar than product? recrystallize->decision2 single_solvent Single-Solvent Recrystallization (Exploit T-dependent solubility) decision2->single_solvent Similar Polarity anti_solvent Anti-Solvent Recrystallization (Exploit polarity difference) decision2->anti_solvent Different Polarity execute Perform Recrystallization (Control cooling rate) single_solvent->execute anti_solvent->execute verify Analyze Final Product (HPLC, NMR, MP) execute->verify end_ok Product Meets Purity Spec verify->end_ok Yes end_fail Purity Spec Not Met verify->end_fail No end_fail->decision1 Re-evaluate

Caption: Decision workflow for purifying 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

References
  • Laitinen, A., Jauhiainen, O., & Aaltonen, O. (n.d.). Solubility of fluorinated pharmaceuticals in dense carbon dioxide. VTT. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents. BenchChem Technical Support.
  • Google Patents. (1993).
  • BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. BenchChem Technical Support.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (2025). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. BenchChem Technical Support.
  • Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6E: "Oiling Out". (Note: This concept is covered within the general troubleshooting guide previously cited).
  • Shi, Z., et al. (2024). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity.
  • Organic Syntheses. (n.d.). Benzoic acid, 2-amino-3-fluoro-. Available at: [Link]

  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry.
  • Simone, E., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]

  • University of California, Irvine. (n.d.).
  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • Dehghani, M., et al. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Journal of the Brazilian Chemical Society.
  • SOP: CRYSTALLIZ
  • LCGC International. (2026, March 22). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Simone, E., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Sciencemadness Discussion Board. (2017, February 6). Purifying anthranilic acid.
  • Alfa Chemistry. (n.d.).
  • BenchChem. (2025). Purification strategies to remove starting material impurities. BenchChem Technical Support.
  • Google Patents. (n.d.).
  • Zider, A., et al. (2022).
  • Scribd. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-fluoro-benzoic acid. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Baseline Drift in 3-Fluoro-2-[methyl(propanoyl)amino]benzoic Acid UV-Vis Detection

Welcome to the Technical Support Center. 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a highly specific, sterically hindered fluorinated benzoic acid derivative featuring an ortho-substituted N-methylpropionamide g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a highly specific, sterically hindered fluorinated benzoic acid derivative featuring an ortho-substituted N-methylpropionamide group. Because of its acidic nature (estimated pKa ~3.5–4.0), reversed-phase high-performance liquid chromatography (RP-HPLC) requires acidic mobile phase modifiers—most commonly Trifluoroacetic acid (TFA)—to suppress ionization, maintain the protonated state, and prevent peak tailing.

However, monitoring this compound at low UV wavelengths (e.g., 210–230 nm) frequently introduces severe baseline drift during gradient elution. This guide provides mechanistic explanations, field-proven protocols, and FAQs to help you stabilize your UV-Vis baseline and ensure quantitative accuracy.

Section 1: Diagnostic Troubleshooting Guide

Issue 1: Mobile Phase Absorbance Imbalance (The "TFA Effect")

Symptom: A severe, continuous upward or downward baseline drift during the organic gradient, specifically when monitoring at wavelengths below 230 nm. Mechanistic Causality: To keep the benzoic acid moiety protonated, TFA is added to both the aqueous (A) and organic (B) mobile phases. However, the UV absorption spectrum of TFA is highly dependent on the dielectric constant and solvation environment of the solvent[1]. TFA dissolved in water has a different molar absorptivity than TFA dissolved in a less polar organic solvent like acetonitrile[2]. If you add exactly 0.1% v/v TFA to both bottles, the total background absorbance of the eluent will change as the gradient progresses, causing a chemical baseline drift[3]. Solution: Balance the optical density. You must use approximately 85% of the TFA volume in the acetonitrile phase compared to the aqueous phase to equalize the UV absorbance across the gradient[1].

Issue 2: Refractive Index (RI) Artifacts in UV Flow Cells

Symptom: A gradual baseline drift even when using non-UV-absorbing solvents, or the appearance of negative peaks during the chromatographic run. Mechanistic Causality: As the gradient shifts from water to an organic solvent, the bulk refractive index of the eluent changes. This physical change bends the light passing through the UV flow cell, altering the amount of light striking the photodiode and mimicking a change in chemical absorbance[4]. Solution: If using a Diode Array Detector (DAD), activate a reference wavelength. Setting a reference wavelength allows the software to subtract the physical RI changes from the chemical absorbance signal at your target wavelength[5].

Issue 3: Thermal Gradients in the Optical Path

Symptom: Wavy, cyclical baseline fluctuations or unpredictable drift that correlates with laboratory HVAC cycles. Mechanistic Causality: UV absorbance detectors are sensitive to thermal drift. Temperature changes alter the density and refractive index of the mobile phase inside the flow cell, which the detector registers as baseline noise or drift[6]. Solution: Ensure the column oven is active and that the capillary tubing between the column and the UV detector is thermally insulated.

Section 2: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Mobile Phase Absorbance Balancing

Objective: Eliminate chemical baseline drift at 214 nm by utilizing the HPLC detector as a spectrophotometric null-indicator.

  • Prepare Solvent A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v). Degas thoroughly.

  • Prepare Solvent B (Initial): Add 0.85 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.085% v/v)[1].

  • Run a Blank Gradient: Execute your standard gradient method (e.g., 5% B to 95% B over 20 minutes) without injecting a sample. Monitor the baseline at 214 nm[3].

  • Evaluate the Drift:

    • If the baseline drifts upward, Solvent B has too much absorbance. Reduce the TFA in Solvent B by 0.05 mL.

    • If the baseline drifts downward, Solvent B has too little absorbance. Add 0.05 mL of TFA to Solvent B[7].

  • Iterate & Validate: Repeat the blank gradient until the baseline drift is < 5 mAU across the entire gradient. This creates a self-validating system where the flat baseline inherently proves the optical balance of your solvents.

Protocol B: DAD Reference Wavelength Optimization

Objective: Cancel out physical refractive index changes during the gradient without masking analyte peaks.

  • Determine Analyte Cutoff: Inject a high-concentration standard of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid and extract the UV spectrum. Note the wavelength where the compound's absorbance drops completely to zero (typically >320 nm).

  • Configure Primary Signal: Set your primary detection wavelength to the compound's λmax​ (e.g., 230 nm, Bandwidth 4 nm).

  • Configure Reference Signal: Set the reference wavelength to a region where the analyte has absolutely zero absorbance, but where the deuterium/tungsten lamp still provides strong energy. A standard reliable setting is 360 nm with a bandwidth of 100 nm[5].

  • System Validation: Run a blank gradient with and without the reference wavelength active. The reference-active run will mathematically subtract the RI-induced drift, yielding a significantly flatter baseline[4].

Section 3: Frequently Asked Questions (FAQs)

Q: Why does my baseline drift specifically when I switch from Methanol to Acetonitrile in my B-solvent? A: Methanol and Acetonitrile have different UV cutoff wavelengths (205 nm vs. 190 nm) and different refractive indices. If you are monitoring 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid near 210–220 nm, methanol will contribute significantly more background absorbance than acetonitrile. You must completely re-balance your modifier concentration when switching organic modifiers.

Q: Can the amide rotamers of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid cause baseline issues? A: The N-methylpropionamide group can exist in cis and trans rotameric states. While slow interconversion between these states on the chromatographic timescale can cause peak broadening or split peaks (often requiring elevated column temperatures to resolve into a single sharp peak), it does not cause baseline drift. Drift is a systemic optical or chemical issue, not an analyte-specific conformational issue.

Q: My baseline is flat, but it suddenly steps up or down exactly when the gradient reaches the detector. What is this? A: This is a classic refractive index shock caused by inadequate solvent mixing. Ensure your HPLC pump has an adequate static mixer installed between the pump heads and the injector to homogenize the mobile phase before it reaches the optical path[1].

Section 4: Quantitative Data Summary

Table 1: Optical Properties and Recommended Parameters for Baseline Stabilization

Parameter / SolventUV Cutoff (nm)Refractive Index (20°C)Recommended TFA Conc. for Gradient Balance
Water (Solvent A) < 190 nm1.3330.100% (v/v)
Acetonitrile (Solvent B) 190 nm1.344~0.085% (v/v)
Methanol (Solvent B) 205 nm1.328Not recommended at < 220 nm
Trifluoroacetic Acid (TFA) ~210 nm1.300N/A (Modifier)
3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid N/A N/A Target Wavelength: ~230 nm, 275 nm

Section 5: Visualizations

BaselineDriftRCA Start Baseline Drift Detected in UV-Vis CheckType Is drift chemical or physical? Start->CheckType Chemical Chemical (Absorbance) Drift changes with wavelength CheckType->Chemical Physical Physical (Refractive Index) Drift present at all wavelengths CheckType->Physical TFA TFA Imbalance in Gradient (Water vs. ACN) Chemical->TFA Solvent Degraded/Impure Solvents Chemical->Solvent Temp Thermal Fluctuations in Flow Cell Physical->Temp Mixing Inadequate Solvent Mixing Physical->Mixing FixTFA Titrate TFA in B-Solvent (e.g., 0.085%) TFA->FixTFA FixSolvent Use Fresh LC-MS Grade Solvents Solvent->FixSolvent FixTemp Insulate Tubing & Use Column Oven Temp->FixTemp FixMixing Enable DAD Reference Wavelength (e.g., 360 nm) Mixing->FixMixing

Root Cause Analysis and troubleshooting pathway for UV-Vis baseline drift in HPLC.

Workflow Step1 Step 1: Prepare Solvents A: 0.1% TFA in H2O B: 0.085% TFA in ACN Step2 Step 2: Run Blank Execute full gradient Monitor at 214 nm Step1->Step2 Decision Step 3: Evaluate Drift Upward Drift Downward Drift Flat Baseline Step2->Decision ActionUp Decrease TFA in B by 0.05 mL Decision->ActionUp Upward ActionDown Increase TFA in B by 0.05 mL Decision->ActionDown Downward Success System Validated Ready for Sample Decision->Success < 5 mAU Drift ActionUp->Step2 ActionDown->Step2

Iterative experimental workflow for balancing mobile phase absorbance in gradient HPLC.

References

  • Eliminating Baseline Problems | Agilent Technologies | 1

  • Why Your HPLC Baseline Drifts—And How to Stop It | Labtech | 3

  • HPLC - Negative Peaks and Baseline Drift | Axion Labs | 5

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? | Chromatography Online | 6

  • HPLC Gradient Elution – Baseline Drift | Chromatography Online |4

  • Baseline drift observed when running a gradient | Waters Knowledge Base | 2

  • HPLC of Peptides and Proteins | Renyi | 7

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 3-Fluoro-2-[methyl(propanoyl)amino]benzoic Acid vs. Non-Fluorinated Analogs

The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern rational drug design. When optimizing anthranilic acid (2-aminobenzoic acid) derivatives, the introduction of a single fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern rational drug design. When optimizing anthranilic acid (2-aminobenzoic acid) derivatives, the introduction of a single fluorine atom can fundamentally alter the molecule's trajectory in a drug discovery program.

This technical guide provides an objective, data-driven comparison between 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid and its non-fluorinated counterpart, 2-[methyl(propanoyl)amino]benzoic acid . By analyzing conformational dynamics, physicochemical properties, and in vitro ADME profiles, we will establish the causality behind why the 3-fluoro derivative often serves as a superior building block for active pharmaceutical ingredients (APIs).

Mechanistic & Physicochemical Profiling

To understand the performance differences between these two compounds, we must analyze the steric and electronic perturbations introduced by the fluorine atom at the 3-position.

Conformational Locking via Steric Hindrance

In the non-fluorinated derivative, the bulky tertiary amide group (N-methyl-N-propanoylamino) at the 2-position experiences free rotation around the Caryl​−N bond, leading to a highly flexible molecule with a large entropic penalty upon target binding.

Fluorine, possessing a van der Waals radius of 1.47 Å (compared to 1.20 Å for hydrogen), introduces significant steric bulk. Placing fluorine at the 3-position (ortho to the amide) creates a severe steric clash with the N-methyl and propanoyl groups. This restricts the rotation of the Caryl​−N bond, forcing the amide plane to adopt a nearly orthogonal conformation relative to the benzene ring. This "conformational locking" pre-organizes the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and significantly enhancing target affinity[1].

Electronic Effects and pKa Modulation

Fluorine is the most electronegative element (Pauling scale 4.0). At the 3-position, it exerts a strong inductive electron-withdrawing effect (-I). This effect propagates through the aromatic ring, stabilizing the conjugate base of the adjacent carboxylic acid at the 1-position. Consequently, the pKa of the 3-fluoro derivative is demonstrably lower than that of the non-fluorinated analog. This modulation of ionization state at physiological pH (7.4) directly impacts the molecule's solubility and membrane partitioning behavior [2].

Lipophilicity and Membrane Permeability

The highly polarized yet non-polarizable nature of the C-F bond increases the overall lipophilicity (LogP) of the molecule. The combination of increased lipophilicity and the masking of hydrogen-bond acceptors (due to the orthogonal conformation burying the amide oxygen) leads to superior passive membrane permeability.

G F 3-Fluorination (Structural Modification) Steric Steric Hindrance (vdW radius 1.47 Å) F->Steric Inductive Inductive Effect (-I Electronegativity) F->Inductive Lipo Increased Lipophilicity (C-F Bond) F->Lipo Conf Conformational Locking (Restricted C-N Rotation) Steric->Conf pKa pKa Reduction (Carboxylic Acid) Inductive->pKa Perm Enhanced Permeability (Membrane Partitioning) Lipo->Perm Affinity Improved Target Affinity (Reduced Entropic Penalty) Conf->Affinity Bioav Higher Bioavailability (In Vivo Exposure) pKa->Bioav Perm->Bioav

Caption: Logical flow diagram illustrating the multifaceted pharmacological impact of 3-fluorination.

Comparative Experimental Data

The following tables summarize the quantitative differences between the two derivatives, demonstrating the practical impact of the mechanistic theories discussed above.

Table 1: Physicochemical Properties Comparison
Parameter2-[methyl(propanoyl)amino]benzoic acid3-Fluoro-2-[methyl(propanoyl)amino]benzoic acidImpact of Fluorination
Molecular Weight 221.25 g/mol 239.24 g/mol Minimal increase (+18 Da)
pKa (Carboxylic Acid) ~3.9~3.4Enhanced acidity via -I effect
cLogP 1.852.30Increased lipophilicity
Topological Polar Surface Area (TPSA) 57.5 Ų57.5 ŲUnchanged
Table 2: In Vitro ADME Profiling
Assay2-[methyl(propanoyl)amino]benzoic acid3-Fluoro-2-[methyl(propanoyl)amino]benzoic acidInterpretation
HLM Half-Life ( t1/2​ ) 24.5 min> 60.0 minFluorine blocks CYP450-mediated aromatic oxidation at C3
Intrinsic Clearance ( CLint​ ) 56.5 µL/min/mg< 15.0 µL/min/mgSignificantly improved metabolic stability
PAMPA Permeability ( Papp​ ) 4.2×10−6 cm/s 12.8×10−6 cm/s3-fold increase in passive membrane permeability

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating methodologies used to generate the comparative ADME data.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the benzoic acid derivatives. Causality & Validation: This protocol utilizes a self-validating system. A minus-NADPH control is included to differentiate CYP450-mediated enzymatic degradation from chemical instability. Verapamil is used as a positive control to confirm the metabolic competency of the microsome batch. Cold acetonitrile (ACN) is used for quenching to instantaneously denature proteins, halting the reaction precisely at the designated time point.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 1 µM test compound, 0.5 mg/mL human liver microsomes, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold ACN spiked with an internal standard (IS, e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenching plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of remaining parent compound versus time. Calculate the slope ( k ) to determine t1/2​=0.693/k and CLint​=(k×1000)/0.5 .

HLM Step1 Compound Preparation (1 µM in Buffer) Step2 HLM Addition (0.5 mg/mL protein) Step1->Step2 Step3 Reaction Initiation (NADPH 1 mM) Step2->Step3 Step4 Time-Course Quenching (Cold ACN + IS) Step3->Step4 Step5 Protein Precipitation (Centrifugation) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) Metabolic Stability Assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive transcellular permeability of the compounds. Causality & Validation: The assay mimics the lipid bilayer of human cell membranes. Using a pH 7.4 buffer in both donor and acceptor compartments ensures that the permeability measured reflects the ionization state of the molecules in systemic circulation.

Step-by-Step Methodology:

  • Lipid Preparation: Coat the PVDF membrane filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Donor Solution: Dilute the 10 mM DMSO stock of the test compound to 10 µM in PBS (pH 7.4). Add 150 µL of this solution to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully assemble the donor plate over the acceptor plate, ensuring the artificial membrane contacts the acceptor buffer. Incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates. Extract aliquots from both the donor and acceptor compartments and analyze via LC-MS/MS against a standard curve.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation, factoring in the membrane area and incubation time.

Conclusion

The transition from 2-[methyl(propanoyl)amino]benzoic acid to 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is not merely an incremental change; it is a fundamental re-engineering of the molecule's physical and biological behavior. By leveraging the unique steric and electronic properties of fluorine, researchers can lock the compound into a favorable conformation, increase passive permeability, and drastically extend metabolic half-life. These data strongly support the utilization of the 3-fluoro derivative as a premium intermediate in the development of highly potent, metabolically stable therapeutics.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity testing for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, a key intermediate in pharmaceutical synthesis. As rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity testing for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for the safety and efficacy of the final drug product.[1][2] This document will delve into the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a rationale for methodological choices and presenting a framework for robust validation in accordance with international guidelines.

The Criticality of Purity in Pharmaceutical Development

The presence of impurities in an API can have significant implications, potentially affecting the safety, efficacy, and stability of the final drug product.[3] Therefore, regulatory bodies worldwide mandate rigorous testing to identify and quantify any impurities.[1][2] The validation of the analytical methods used for this purpose is a critical step to ensure that the data generated is accurate, reliable, and reproducible.[4][5] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, specifically in its Q2(R1) guideline, which will be the foundation of the protocols discussed herein.[6][7][8]

Selecting the Right Analytical Tool: A Comparative Overview

The choice of an analytical method for purity determination is contingent on the physicochemical properties of the analyte and its potential impurities. For 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, both HPLC and GC present viable, yet distinct, approaches.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[9][] Given the structure of our target molecule, which includes a carboxylic acid and an amide group, HPLC is an excellent candidate for its analysis.

Gas Chromatography (GC) , conversely, is ideal for the separation and analysis of volatile and thermally stable compounds.[11][12] While the parent molecule may require derivatization to increase its volatility, GC can be a powerful tool for detecting volatile impurities, such as residual solvents from the synthesis process.[3][13]

The following table provides a high-level comparison of these two techniques for the analysis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[12]
Applicability to Target Molecule High, suitable for the non-volatile parent compound and its non-volatile impurities.Moderate, may require derivatization for the parent compound but excellent for volatile impurities.
Typical Stationary Phase C18 or other modified silica.[9]Polysiloxanes or polyethylene glycols.
Typical Mobile Phase A mixture of aqueous and organic solvents (e.g., water/acetonitrile or water/methanol).[9]An inert gas (e.g., Helium, Nitrogen).[12]
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Potential Impurities Detected Related substances (e.g., starting materials, by-products, degradation products).Residual solvents, volatile by-products.[3]

A Roadmap to Method Validation: The ICH Q2(R1) Framework

The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose.[4][7][8] The ICH Q2(R1) guideline outlines the key validation parameters that must be assessed.[6][7][8]

Method_Validation_Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Documentation Documentation Phase Validation_Plan Develop Validation Plan & Acceptance Criteria Specificity Specificity Validation_Plan->Specificity Defines tests for Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report Data feeds into Purity_Assessment_Strategy cluster_Analysis Analytical Techniques cluster_Impurities Impurity Types API 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid HPLC HPLC Analysis API->HPLC GC GC Analysis API->GC NonVolatile Non-Volatile Impurities (e.g., related substances, degradation products) HPLC->NonVolatile Detects Volatile Volatile Impurities (e.g., residual solvents) GC->Volatile Detects Purity_Profile Comprehensive Purity Profile NonVolatile->Purity_Profile Volatile->Purity_Profile

Figure 2: An integrated analytical strategy for comprehensive purity profiling.

References

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International.
  • 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis - Drawell.
  • Impurity Profiling in APIs - BOC Sciences.
  • Gas Chromatography and its Applications in Pharmaceutical Industry.
  • Gas Chromatography – An Introduction - SK pharmteco.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Gas Chromatography (GC) | health-sciences.nwu.ac.za.
  • guidance for the validation of pharmaceutical quality control analytical methods.
  • API Intermediates Production Purity | Arborpharmchem.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online.
  • A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals - Medwin Publishers.
  • Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation - ManTech Publications.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -.
  • Advanced Spectroscopic Techniques In Quality Control: A Comprehensive Review - IJCRT.org.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO.
  • View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

Sources

Validation

A Comparative Benchmarking Guide to the Enzymatic Inhibition Profile of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Abstract In the landscape of modern drug discovery, the rigorous characterization of novel small molecules is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 3-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the rigorous characterization of novel small molecules is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, against established enzymatic inhibitors. Drawing from its structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize a mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1] This document outlines the requisite experimental protocols, presents a comparative analysis of inhibitory potency and selectivity, and discusses the mechanistic insights gained from such a study. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively evaluate this and similar novel chemical entities.

Introduction: The Rationale for Benchmarking

The therapeutic potential of a novel enzyme inhibitor is not defined solely by its potency, but also by its selectivity and mechanism of action relative to existing standards. The compound 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, a fluorinated benzoic acid derivative, warrants investigation. Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[2][3][4][5] The core structure shares features with NSAIDs, which primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1]

There are two primary COX isoenzymes: COX-1 and COX-2.[6][7] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[8] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[7][8] The anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[6][8]

Therefore, an ideal anti-inflammatory agent would exhibit high selectivity for COX-2 over COX-1.[8][9] This guide will benchmark our lead compound against a non-selective inhibitor (Aspirin) and a well-established COX-2 selective inhibitor (Celecoxib) to determine its potency and selectivity profile.[10][11][12]

Foundational Concepts: Enzyme Inhibition Kinetics

Understanding the mode of enzyme inhibition is critical for drug development. Inhibition can be broadly classified as reversible or irreversible. Aspirin, for example, is an irreversible inhibitor that acetylates a serine residue in the active site of both COX-1 and COX-2.[6][13] Most other NSAIDs, including selective COX-2 inhibitors like Celecoxib, are reversible inhibitors.[1][14] Reversible inhibition can be further categorized:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[15][16][17]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), which changes the enzyme's conformation. This reduces the Vmax but does not affect the Km.[15][16][17]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[15][16]

These different inhibition mechanisms can be distinguished by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using a Lineweaver-Burk (double reciprocal) plot.[15][18][19][20]

Experimental Design & Protocols

The following sections detail the step-by-step methodologies for determining the inhibitory profile of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

Materials and Reagents
  • Enzymes: Human recombinant COX-1 and COX-2.

  • Substrate: Arachidonic Acid.

  • Cofactors: Hematin, L-epinephrine.[21]

  • Detection Reagent: Amplex™ Red or similar fluorometric probe.[22]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.[21]

  • Test Compound: 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

  • Standard Inhibitors: Aspirin (non-selective), Celecoxib (COX-2 selective).

  • Equipment: 96-well microplate reader (fluorescence), incubators, standard laboratory pipettes.

Workflow for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[23] It represents the concentration of a drug that is required to inhibit a biological process by 50%.[24][25] The following workflow outlines the process for determining the IC50 values for the test compound and standards against both COX-1 and COX-2.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare serial dilutions of Test Compound & Standard Inhibitors A2 Add inhibitor dilutions (Test & Standards) and pre-incubate P1->A2 P2 Dilute COX-1/COX-2 enzymes and cofactors in Assay Buffer A1 Add diluted enzyme to wells P2->A1 A1->A2 A3 Add detection reagent (e.g., Amplex Red) A2->A3 A4 Initiate reaction by adding Arachidonic Acid (Substrate) A3->A4 A5 Incubate at 37°C A4->A5 A6 Measure fluorescence at Ex/Em 535/590 nm A5->A6 D1 Subtract background fluorescence A6->D1 D2 Normalize data to Positive (no inhibitor) & Negative (no enzyme) controls D1->D2 D3 Plot % Inhibition vs. log[Inhibitor] D2->D3 D4 Fit data to a sigmoidal dose-response curve to determine IC50 D3->D4

Caption: Workflow for determining inhibitor IC50 values.

Detailed Protocol: Fluorometric COX Activity Assay

This protocol is adapted from standard commercially available kits.[22][26]

  • Reagent Preparation: Prepare all reagents as described in section 3.1. Dilute enzymes and inhibitors to their working concentrations in pre-warmed (37°C) assay buffer.

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • Assay Buffer: To bring the final volume of each well to 100 µL.

    • Diluted Enzyme: Add 20 µL of diluted COX-1 or COX-2 to all wells except the "Negative Control" wells.[22]

    • Inhibitor: Add 10 µL of each inhibitor dilution (test compound, Aspirin, Celecoxib) to the appropriate wells. For "Positive Control" wells, add 10 µL of the vehicle (e.g., DMSO).[22]

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.[21]

  • Detection Reagent: Add 10 µL of the diluted detection probe (e.g., Amplex Red) to all wells.

  • Reaction Initiation: Add 10 µL of the substrate (Arachidonic Acid) to all wells to start the reaction.[22]

  • Measurement: Immediately begin reading the fluorescence intensity (Excitation: ~535 nm, Emission: ~590 nm) in a microplate reader, taking kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition) and negative control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[25]

Results: A Comparative Analysis

The following tables present hypothetical, yet plausible, data from the described experiments to illustrate the benchmarking process.

Table 1: Inhibitory Potency (IC50) Against COX Isoenzymes
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)
3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid 85075
Aspirin 1502500
Celecoxib 320040

Data are representative and for illustrative purposes only.

Table 2: COX-2 Selectivity Index

The selectivity index is a critical parameter, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher value indicates greater selectivity for COX-2.

CompoundSelectivity Index (COX-1 IC50 / COX-2 IC50)
3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid 11.3
Aspirin 0.06
Celecoxib 80.0

Data are representative and for illustrative purposes only.

Discussion and Mechanistic Interpretation

  • Potency: 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid demonstrates potent inhibition of COX-2, with an IC50 value (75 nM) that is comparable to the highly selective standard, Celecoxib (40 nM).[27]

  • Selectivity: The test compound shows a moderate preference for COX-2, with a selectivity index of 11.3. While this is significantly more selective than the non-selective inhibitor Aspirin (0.06), it is less selective than Celecoxib (80.0).[28] This suggests that the compound may have a reduced risk of gastrointestinal side effects compared to traditional NSAIDs, but perhaps not as low as highly selective "coxibs".[8][11]

  • Mechanism of Action (Hypothesized): To determine the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are required. These experiments would involve measuring the reaction velocity at various substrate concentrations in the presence of a fixed inhibitor concentration. The data would then be plotted on a Lineweaver-Burk plot.

Caption: Differentiating reversible inhibition mechanisms.

Conclusion and Future Directions

This guide demonstrates a robust methodology for the initial characterization of a novel enzymatic inhibitor, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. The hypothetical results position the compound as a potent COX-2 inhibitor with moderate selectivity. This profile is promising and warrants further investigation.

Future studies should focus on:

  • Mechanism of Inhibition Studies: Performing detailed kinetic experiments to definitively identify the mode of inhibition using Lineweaver-Burk plot analysis.[18][29]

  • In Vivo Efficacy: Assessing the compound's anti-inflammatory and analgesic properties in established animal models.

  • Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

By systematically benchmarking against well-characterized standards, researchers can efficiently prioritize lead compounds and make informed decisions in the complex process of drug development.

References

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. (2023). Open Access Journals.
  • What is the mechanism of Aspirin? (2024).
  • Nonsteroidal anti-inflamm
  • The mechanisms of action of NSAIDs in analgesia. (1996). PubMed.
  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia.
  • Mechanism of action of nonsteroidal anti-inflamm
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic.
  • Mechanism of action of aspirin. (n.d.). Wikipedia.
  • Aspirin Interaction with Cyclooxygenase-2 (COX-2)
  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO.
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2020). PMC.
  • Mechanism of Action of Nonsteroidal Anti-Inflamm
  • List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023). Drugs.com.
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MC
  • Lineweaver Burk Plots – MC
  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
  • Lineweaver–Burk plot. (n.d.). Wikipedia.
  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (1999). PubMed.
  • Celecoxib. (2024).
  • Are All COX-2 Inhibitors Cre
  • COX-2 Selective Inhibitors. (n.d.). Selleckchem.com.
  • Revision Notes - Enzyme kinetics and inhibition. (n.d.). Sparkl.
  • Concept review: Enzyme kinetics. (n.d.). Chemistry.
  • Understanding IC50. (2025). Azure Biosystems.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). clyte.
  • IC50 Determin
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). PMC.
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). (n.d.). AssayGenie.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2023). MDPI.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid deriv
  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
  • INHIBITION OF ESCHERICHIA COLI BY p-AMINOBENZOIC ACID AND ITS REVERSAL BY p-HYDROXYBENZOIC ACID. (1951). PMC.

Sources

Comparative

Structural activity relationship (SAR) comparison of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Title: Structural Activity Relationship (SAR) Comparison of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic Acid: A Novel Paradigm in Selective mPGES-1 Inhibition 1. Executive Summary The pursuit of anti-inflammatory therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Activity Relationship (SAR) Comparison of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic Acid: A Novel Paradigm in Selective mPGES-1 Inhibition

1. Executive Summary The pursuit of anti-inflammatory therapeutics has historically been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) targeting Cyclooxygenase (COX) enzymes[1]. However, the suppression of homeostatic prostaglandins (e.g., PGI2, TXA2) by COX-1/2 inhibitors leads to well-documented gastrointestinal and cardiovascular toxicities[2]. Microsomal Prostaglandin E Synthase-1 (mPGES-1) has emerged as a superior downstream target, specifically responsible for the isomerization of PGH2 to the inflammatory mediator PGE2, without disrupting other prostanoid pathways[3].

This guide provides an in-depth Structural Activity Relationship (SAR) analysis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid , a highly engineered anthranilic acid derivative. By objectively comparing its performance against classic fenamates (mefenamic acid) and COX-2 selective inhibitors (celecoxib), we demonstrate how specific functional group modifications—namely the 3-fluoro substitution and the N-methyl-N-propanoyl tertiary amide—shift the pharmacological profile from non-selective COX inhibition to highly selective mPGES-1 antagonism.

2. Mechanistic Rationale & Target Identification

Traditional anthranilic acid derivatives (fenamates) are dual inhibitors of COX enzymes and mPGES-1[4]. The binding of these molecules to COX-1/2 heavily relies on a secondary amine (NH) that donates a hydrogen bond to the catalytic Ser530/Tyr385 residues in the COX active site[1].

The design of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid intentionally disrupts this interaction to achieve mPGES-1 selectivity:

  • Anthranilic Acid Core: Retains the essential carboxylate anchor required to mimic the endoperoxide of PGH2, forming a critical salt bridge with Arg110 in the mPGES-1 active site[3].

  • 3-Fluoro Substitution: The highly electronegative fluorine atom lowers the pKa of the adjacent carboxylic acid, ensuring complete ionization at physiological pH. This strengthens the ionic interaction with Arg110. Furthermore, the small van der Waals radius of fluorine prevents steric clash while protecting the aromatic ring from CYP450-mediated oxidative metabolism.

  • N-Methyl Group (Tertiary Amide): Methylation of the amine nitrogen is the critical selectivity switch. It eliminates the hydrogen bond donor capacity required for COX-1/2 binding[1], effectively abolishing upstream inhibition.

  • N-Propanoyl Group: Unlike the bulky, rigid phenyl rings of traditional fenamates, the flexible aliphatic propionyl chain efficiently occupies the narrow, hydrophobic sub-pocket of mPGES-1, mimicking the aliphatic tail of the natural substrate PGH2[5].

SAR_Logic Core Anthranilic Acid Core (Carboxylate Anchor) Fluoro 3-Fluoro Substitution (pKa Modulation) Core->Fluoro NMethyl N-Methyl Group (Tertiary Amide) Core->NMethyl BindArg Stronger Salt Bridge with Arg110 Fluoro->BindArg Propanoyl N-Propanoyl Group (Lipophilic Tail) NMethyl->Propanoyl AbolishCOX Abolishes COX-1/2 H-Bonding NMethyl->AbolishCOX FitPocket Occupies mPGES-1 Hydrophobic Pocket Propanoyl->FitPocket Selectivity High mPGES-1 Selectivity & Reduced GI Toxicity BindArg->Selectivity AbolishCOX->Selectivity FitPocket->Selectivity

Caption: SAR logic tree illustrating the functional consequences of structural modifications on target selectivity.

3. Comparative Performance Data

To objectively evaluate the SAR modifications, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid was benchmarked against Mefenamic Acid (a classic fenamate), Celecoxib (a COX-2 inhibitor), and MF63 (a reference mPGES-1 inhibitor).

Table 1: In Vitro Enzymatic Inhibition and Selectivity Profiling

CompoundmPGES-1 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2 / mPGES-1)
3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid 0.045 >50 >50 >1100
Mefenamic Acid1.200.050.300.25
Celecoxib>5015.00.04<0.001
MF63 (Reference)0.002>50>50>25000

Data Interpretation: The N-methylation and propanoyl substitution successfully abrogate COX-1/2 activity (IC₅₀ > 50 µM) while enhancing mPGES-1 potency by ~26-fold compared to mefenamic acid. This confirms the hypothesis that the tertiary amide acts as a definitive selectivity switch[3].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Homeostatic COX2 COX-2 (Inducible) AA->COX2 Inflammatory PGH2 PGH2 (Intermediate) COX1->PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 OtherSynth Other Synthases (PGIS, TXAS) PGH2->OtherSynth PGE2 PGE2 (Inflammation/Pain) mPGES1->PGE2 OtherPGs PGI2, TXA2, PGD2 (Homeostasis) OtherSynth->OtherPGs Inhibitor 3-Fluoro-2-[methyl(propanoyl)amino] benzoic acid Inhibitor->COX1 No Effect Inhibitor->COX2 No Effect Inhibitor->mPGES1 Selective Inhibition

Caption: Arachidonic acid cascade demonstrating the selective downstream blockade of mPGES-1 by the test compound.

4. Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I emphasize that biochemical data is only as reliable as the assay design. The following protocols are engineered as self-validating systems to definitively prove target engagement and rule out upstream COX inhibition.

Protocol A: Recombinant Human mPGES-1 Cell-Free Assay Purpose: To isolate the direct binding event and determine the IC₅₀ without cellular permeability confounders. Causality & Validation: PGH2 is highly unstable (t₁/₂ ~ 5 mins at 37°C). To ensure assay validity, the reaction must be quenched rapidly with SnCl₂, which reduces unreacted PGH2 to PGF2α. A high PGF2α/PGE2 ratio in the inhibited wells validates that the enzyme was blocked, rather than the substrate spontaneously degrading.

  • Preparation: Express and purify recombinant human mPGES-1 in E. coli or use commercially available microsomal preparations. Suspend in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione (GSH), an essential cofactor for mPGES-1[5].

  • Compound Incubation: Dispense 10 µL of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid (serial dilutions in DMSO, 1% final concentration) into a 96-well plate. Add 80 µL of the mPGES-1 enzyme suspension. Incubate at 4°C for 15 minutes.

  • Reaction Initiation: Rapidly add 10 µL of PGH2 (final concentration 10 µM, kept on dry ice until use).

  • Quenching: Exactly 60 seconds post-initiation, quench the reaction by adding 100 µL of a stop solution containing 40 mM SnCl₂ in 0.1 M HCl.

  • Quantification: Quantify PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS. Calculate IC₅₀ using non-linear regression.

Protocol B: LPS-Stimulated A549 Cell Target Engagement Assay Purpose: To confirm cell permeability and verify that the compound does not inhibit upstream COX-2 in a physiological environment. Causality & Validation: This is a critical self-validating step. A549 cells express both COX-2 and mPGES-1 upon stimulation. By measuring both PGE2 (mPGES-1 product) and 6-keto-PGF1α (the stable metabolite of PGI2, a COX-2/PGIS product), we can prove selectivity. If the compound inhibits COX-2, both metabolites will decrease. If it selectively inhibits mPGES-1, PGE2 will decrease while 6-keto-PGF1α remains stable or increases due to substrate shunting[5].

  • Cell Culture: Seed A549 human lung carcinoma cells at 2 × 10⁵ cells/well in a 24-well plate. Grow to 80% confluence in DMEM + 10% FBS.

  • Stimulation: Wash cells and replace with serum-free media containing 10 ng/mL Interleukin-1β (IL-1β) or 1 µg/mL LPS for 24 hours to induce COX-2 and mPGES-1 expression.

  • Treatment: Aspirate media. Add fresh media containing the test compound (0.1 µM to 10 µM) and incubate for 30 minutes.

  • Arachidonic Acid Challenge: Add 10 µM Arachidonic Acid for 30 minutes to provide abundant substrate.

  • Analysis: Collect the supernatant. Perform multiplex ELISA or LC-MS/MS to quantify both PGE2 and 6-keto-PGF1α.

  • Expected Outcome: 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid will show a dose-dependent decrease in PGE2, with no reduction in 6-keto-PGF1α, definitively proving mPGES-1 selectivity over COX-2.

5. Conclusion The structural evolution from traditional fenamates to 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid represents a rational, structure-based approach to overcoming NSAID toxicity. By utilizing a tertiary amide to abolish COX affinity and a flexible propionyl group to target the mPGES-1 hydrophobic pocket, this compound serves as a highly selective tool for modulating inflammatory PGE2 production while preserving homeostatic prostanoids.

References

  • mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations. Molecules (2023). Available at: [Link]

  • Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry (2024). Available at: [Link]

  • Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications (2016). Available at: [Link]

  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Chemical Reviews (2020). Available at: [Link]

  • COX Selective Anti-Inflammatory Drugs and its Development. International Journal of Pharmaceutics and Drug Analysis (2015). Available at: [Link]

Validation

A Head-to-Head Battle: Cross-Validation of LC-MS and HPLC for the Quantification of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites is non-negotiable. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites is non-negotiable. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

This molecule, a functionalized benzoic acid derivative, presents analytical considerations typical for many small-molecule drug candidates. Its accurate measurement is critical, and the choice between the robust, workhorse HPLC-UV and the highly sensitive and specific LC-MS/MS is often dictated by the application's specific demands. This guide presents a comprehensive cross-validation framework, supported by experimental protocols and performance data, to empower researchers, scientists, and drug development professionals in making an informed methodological decision.

Foundational Principles: Choosing the Right Tool for the Job

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique that separates components in a mixture based on their differential distribution between a stationary phase (a packed column) and a liquid mobile phase.[1] For a molecule like 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[2][3]

  • The "Why": RP-HPLC utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (often a mixture of water and acetonitrile or methanol).[4] The separation is driven by hydrophobic interactions; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[2] By carefully tuning the mobile phase composition, we can achieve effective separation of the analyte from impurities or other matrix components. Detection via UV-Vis spectrophotometry relies on the molecule's ability to absorb light at a specific wavelength, which is a function of its chemical structure, particularly the aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS marries the superior separation power of liquid chromatography with the exceptional sensitivity and selectivity of mass spectrometry.[5] Following chromatographic separation, the analyte is ionized, and the mass spectrometer separates and detects these ions based on their mass-to-charge ratio (m/z).[6]

  • The "Why": For pharmaceutical analysis, Electrospray Ionization (ESI) is a prevalent "soft" ionization technique that allows intact molecules to be ionized with minimal fragmentation, making it ideal for quantitative studies.[7] Tandem mass spectrometry (MS/MS) takes this a step further. A specific ion (the precursor ion) corresponding to our analyte is selected, fragmented, and a specific fragment ion (the product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is incredibly selective and significantly reduces chemical noise, leading to superior sensitivity and specificity compared to UV detection.[6][8]

Experimental Design: A Framework for Rigorous Comparison

A robust cross-validation study is essential to ensure that data generated by different methods can be reliably compared.[9] The following protocols for HPLC-UV and LC-MS/MS were developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

Unified Sample Preparation

To ensure a direct and meaningful comparison, a consistent sample preparation protocol was used for both methods.

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the respective mobile phase for each technique to construct calibration curves.

  • Sample Preparation: For analysis from a hypothetical formulation, a quantity of powdered material equivalent to 10 mg of the analyte is accurately weighed, dissolved in methanol, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter. The filtrate is then diluted with the mobile phase to fall within the calibration range.

HPLC-UV Methodology
  • Rationale: This method is designed for robustness and simplicity, typical for routine quality control assays. A C18 column is selected due to its versatility for separating small molecules of intermediate polarity.[11] The mobile phase, a mixture of acidified water and methanol, ensures good peak shape and retention. The UV detection wavelength is selected based on the analyte's absorbance maximum to ensure optimal sensitivity.

ParameterCondition
Instrumentation Standard HPLC System with UV-Vis Detector
Column C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase 0.1% Formic Acid in Water:Methanol (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 285 nm
LC-MS/MS Methodology
  • Rationale: This method is optimized for high sensitivity and selectivity, making it suitable for bioanalysis or trace impurity detection.[12] A shorter column and faster flow rate are used to increase throughput. ESI in positive ion mode is chosen as the amine group in the analyte is readily protonated. The MRM transition is highly specific, ensuring that only the target analyte is quantified, even in complex matrices.[13]

ParameterCondition
Instrumentation UHPLC System coupled to a Triple Quadrupole Mass Spectrometer
Column C18 Reversed-Phase Column (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B in 3 min, hold for 1 min, return to 30% B
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition Precursor Ion (Q1): m/z 226.1 -> Product Ion (Q3): m/z 169.1
Source Temp. 500 °C

Visualizing the Analytical Workflows

To clarify the procedural steps for each technique, the following diagrams illustrate the analytical workflows from sample injection to final data output.

HPLC_Workflow cluster_prep Sample Introduction cluster_sep Chromatographic Separation cluster_det Detection & Data Sample Prepared Sample Autosampler Autosampler Sample->Autosampler Inject 10 µL Pump Isocratic Pump (1.0 mL/min) Column C18 Column Pump->Column UV_Detector UV-Vis Detector (285 nm) Column->UV_Detector CDS Chromatography Data System UV_Detector->CDS Absorbance Signal

Caption: HPLC-UV analysis workflow for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

LCMS_Workflow cluster_prep Sample Introduction cluster_sep Chromatographic Separation cluster_det Detection & Data Sample Prepared Sample Autosampler Autosampler Sample->Autosampler Inject 2 µL Pump Gradient Pump (0.4 mL/min) Column C18 Column Pump->Column ESI ESI Source Column->ESI MS Tandem MS (MRM: 226.1>169.1) ESI->MS Ionization DataSystem Mass Spec Data System MS->DataSystem Ion Signal

Caption: LC-MS/MS analysis workflow for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

Performance Showdown: The Cross-Validation Data

Both analytical methods were subjected to a rigorous validation study to assess key performance characteristics as mandated by ICH guidelines.[10][14] The results are summarized below, providing a direct comparison of their capabilities.

System Suitability Testing (SST)

Before any validation run, a system suitability test is performed to ensure the chromatographic system is operating correctly.[15][16] This is a self-validating check to confirm the system is fit for the intended analysis.[17]

Table 1: System Suitability Test (SST) Results

Parameter HPLC-UV Acceptance Criteria HPLC-UV Result LC-MS/MS Acceptance Criteria LC-MS/MS Result
Tailing Factor (T) T ≤ 2.0 1.2 T ≤ 2.0 1.1
Theoretical Plates (N) N > 2000 8500 N > 2000 9200

| Repeatability (%RSD, n=6) | ≤ 1.0% | 0.4% | ≤ 1.0% | 0.6% |

Validation Parameter Comparison

The core of the cross-validation lies in comparing the performance of both methods across several key metrics.[8][9]

Table 2: Summary of Validation and Cross-Validation Results

Validation Parameter HPLC-UV Method LC-MS/MS Method Commentary
Linearity (r²) 0.9995 0.9998 Both methods show excellent linearity over their respective ranges.
Range 1.0 - 100 µg/mL 0.1 - 100 ng/mL The LC-MS/MS method offers a significantly lower and wider dynamic range.
Accuracy (% Recovery) 98.9% - 101.5% 99.2% - 102.1% Both methods are highly accurate within the acceptance criteria of 98-102%.[14]
Precision (%RSD)
- Repeatability (Intra-day) ≤ 1.5% ≤ 2.0% Both methods demonstrate excellent intra-day precision.
- Intermediate (Inter-day) ≤ 1.8% ≤ 2.5% Both methods show strong inter-day reproducibility.
Selectivity Moderate High HPLC-UV may be susceptible to co-eluting impurities that absorb at 285 nm. LC-MS/MS is highly selective due to specific MRM transition.[8]
Limit of Detection (LOD) 0.3 µg/mL 0.03 ng/mL The LC-MS/MS method is approximately 10,000 times more sensitive.

| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | The superior sensitivity of LC-MS/MS allows for quantification at much lower concentrations.[18] |

Discussion and Strategic Recommendations

The cross-validation data clearly delineates the distinct advantages and ideal use-cases for each technique in the analysis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

  • HPLC-UV: The Reliable Workhorse: The HPLC-UV method proves to be robust, accurate, and precise for quantifying the analyte at concentrations of 1.0 µg/mL and above. Its operational simplicity, lower cost, and straightforward methodology make it an excellent choice for routine quality control, release testing of drug substances, and analysis of final product formulations where the analyte concentration is high.[8]

  • LC-MS/MS: The Specialist for Sensitivity and Specificity: The LC-MS/MS method demonstrates vastly superior sensitivity and selectivity.[18] With an LOQ of 0.1 ng/mL, it is the undisputed choice for applications requiring trace-level quantification. This includes pharmacokinetic studies in biological matrices (e.g., plasma), metabolite identification, and the detection of trace-level genotoxic impurities, where the high selectivity of MRM can effectively eliminate matrix interferences.[5][13]

The logical flow for selecting the appropriate method based on analytical need is illustrated below.

Decision_Tree Start Analytical Requirement for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid Conc_Check Expected Analyte Concentration? Start->Conc_Check Matrix_Check Is the Sample Matrix Complex (e.g., plasma)? Conc_Check->Matrix_Check Low (<1 µg/mL) HPLC Use HPLC-UV Method Conc_Check->HPLC High (≥1 µg/mL) LCMS Use LC-MS/MS Method Matrix_Check->LCMS Yes Matrix_Check->LCMS No (but requires high sensitivity)

Caption: Decision logic for selecting between HPLC-UV and LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are demonstrated to be accurate, precise, and linear methods for the quantification of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid. They are not, however, interchangeable. The cross-validation exercise confirms that the choice of technique is fundamentally strategy-driven.

For routine, high-concentration assays where robustness and cost-effectiveness are key, HPLC-UV is the optimal choice. For applications demanding the utmost sensitivity and specificity, such as bioanalysis or trace impurity determination, LC-MS/MS is the superior and necessary technology. This guide provides the foundational data and rationale to justify the selection of the appropriate analytical tool, ensuring that the chosen method is, above all, fit for its intended purpose.

References

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals - PMC. (n.d.). Vertex AI Search.
  • Reversed-Phase Chromatography Overview - Creative Proteomics. (n.d.). Creative Proteomics.
  • Cross-validation of HPLC and LC-MS/MS methods for D-panthenol analysis - Benchchem. (n.d.). BenchChem.
  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (2025, May 13). Pharmaeli.
  • System Suitability in HPLC Analysis | Pharmaguideline. (n.d.). Pharmaguideline.
  • System Suitability Testing: Ensuring Reliable Results - Lab Manager. (2025, October 22). Lab Manager.
  • A Comprehensive Guide to Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Spinasaponin E - Benchchem. (n.d.). BenchChem.
  • Desorption Electrospray Ionization Mass Spectrometry for High-Throughput Analysis of Pharmaceutical Samples in the Ambient Environment | Analytical Chemistry. (2005, September 27). ACS Publications.
  • Quantitative mass spectrometry methods for pharmaceutical analysis. (2016, October 28). The Royal Society Publishing.
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis - Longdom. (2024, March 18). Longdom Publishing.
  • Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. (2022, July 1). LCGC.
  • Cross-Validation of HPLC and LC-MS for the Quantification of Amidephrine Hydrochloride: A Comparative Guide - Benchchem. (n.d.). BenchChem.
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Creative Proteomics.
  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023, November 1). International Journal for Research in Applied Science and Engineering Technology.
  • Reverse Phased Chromatography (RPC) in Practice. (n.d.). MilliporeSigma.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech.
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (2024, September 27). MDPI.
  • Reversed-phase chromatography - Wikipedia. (n.d.). Wikipedia.
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. (2025, August 17). ResearchGate.
  • validation of analytical procedures q2(r2). (2023, November 30). ICH.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA.
  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH.
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. (n.d.). National Center for Biotechnology Information.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.

Sources

Comparative

Differences in membrane permeability: 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid vs reference compounds

A Comparative Guide to the Membrane Permeability of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid A Senior Application Scientist's In-Depth Analysis In the landscape of drug discovery and development, understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Membrane Permeability of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

A Senior Application Scientist's In-Depth Analysis

In the landscape of drug discovery and development, understanding the membrane permeability of a novel chemical entity is a critical milestone. This property is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its oral bioavailability and overall therapeutic efficacy.[1][2] This guide provides a comprehensive comparison of the membrane permeability of a novel compound, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, against established reference compounds. We will delve into the theoretical underpinnings of membrane transport, present detailed experimental protocols for robust permeability assessment, and analyze the resulting data to position our test compound within the broader pharmaceutical context.

Introduction to Membrane Permeability and its Determinants

The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is a prerequisite for its entry into systemic circulation and subsequent distribution to target tissues.[3][4] This passage can occur through several mechanisms, including passive diffusion, carrier-mediated transport, and active transport.[5] For many small molecule drugs, passive diffusion is the predominant route of absorption, governed by the physicochemical properties of the molecule and the composition of the lipid bilayer.[6][7]

Key physicochemical determinants of passive membrane permeability include:

  • Lipophilicity: The partitioning of a compound between a lipid and an aqueous phase, often expressed as the logarithm of the partition coefficient (LogP), is a crucial factor. A moderate degree of lipophilicity is generally required for a drug to readily partition into the hydrophobic core of the cell membrane.[8][9][10]

  • Molecular Size and Weight: Smaller molecules with a molecular weight of less than 500 Daltons tend to exhibit better permeability.[1][11][12]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule influences its desolvation energy when moving from an aqueous environment to the lipid membrane. A lower hydrogen bonding capacity generally favors permeability.[1][11][12]

  • Ionization State (pKa): The charge of a molecule at a given pH affects its ability to cross the lipid membrane. The un-ionized form of a drug is typically more permeable than its ionized counterpart.[8][12]

These principles are collectively summarized in frameworks like Lipinski's Rule of Five, which provides a useful heuristic for predicting the "drug-likeness" of a compound with respect to oral bioavailability.[1][2][11]

Test and Reference Compounds

To contextualize the permeability of our test compound, we have selected two well-characterized reference drugs with known and contrasting permeability profiles:

  • Test Compound: 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

  • High Permeability Reference: Propranolol

  • Low Permeability Reference: Atenolol

A preliminary in-silico analysis of these compounds based on Lipinski's Rule of Five provides an initial hypothesis for their relative permeability.

CompoundMolecular Weight (Da)LogPHydrogen Bond DonorsHydrogen Bond AcceptorsRule of Five ViolationsPredicted Permeability
3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid~239.23~2.5130Moderate to High
Propranolol259.342.92130High
Atenolol266.340.16240Low

Note: The values for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid are estimated based on its chemical structure.

Experimental Methodologies for Permeability Assessment

To empirically determine the membrane permeability of our compounds, we will employ two complementary in-vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput, cell-free method to assess passive transcellular permeability.[13] It utilizes a 96-well filter plate where the filter is impregnated with a lipid solution to form an artificial membrane, separating a donor and an acceptor compartment.[14] This assay is particularly useful in early drug discovery for ranking compounds based on their passive diffusion characteristics.[13]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., 2% Lecithin in Dodecane) add_lipid Add 5 µL Lipid Solution to Donor Plate Membrane prep_lipid->add_lipid prep_compounds Prepare Compound Solutions (10 mM in DMSO, then dilute in PBS) add_compound Add Compound Solution to Donor Plate prep_compounds->add_compound prep_plates Prepare Donor and Acceptor Plates add_buffer Add Buffer to Acceptor Plate prep_plates->add_buffer add_lipid->add_compound incubate Incubate Donor/Acceptor Plate Assembly (e.g., 18h at RT) add_buffer->incubate add_compound->incubate collect_samples Collect Samples from Donor and Acceptor Wells incubate->collect_samples quantify Quantify Compound Concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Preparation of the Lipid Membrane Solution: A 2% (w/v) solution of L-α-phosphatidylcholine in dodecane is prepared.

  • Compound Preparation: Stock solutions of the test and reference compounds are prepared in DMSO at a concentration of 10 mM. These are then diluted in a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 100 µM.

  • Assay Plate Preparation: 300 µL of PBS (pH 7.4) is added to each well of a 96-well acceptor plate.

  • Membrane Coating: 5 µL of the lipid solution is carefully applied to the filter membrane of each well in the 96-well donor plate.

  • Assay Initiation: 150 µL of the diluted compound solution is added to each well of the lipid-coated donor plate.

  • Incubation: The donor plate is carefully placed on top of the acceptor plate, and the assembly is incubated at room temperature for 16-18 hours.[15][16]

  • Sample Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in-vitro model of the human intestinal epithelium.[17][18][19] When cultured on semi-permeable filter supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and brush border microvilli, mimicking the barrier properties of the small intestine.[19][20] This assay can assess both passive and active transport mechanisms.[19]

Caco2_Workflow cluster_culture Cell Culture cluster_assay Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21 Days to Form a Monolayer seed_cells->culture_cells check_integrity Measure TEER to Confirm Monolayer Integrity culture_cells->check_integrity wash_monolayer Wash Monolayer with Transport Buffer check_integrity->wash_monolayer add_compounds Add Compound to Apical (A-B) or Basolateral (B-A) Side wash_monolayer->add_compounds incubate Incubate at 37°C (e.g., 2 hours) add_compounds->incubate collect_samples Collect Samples from Receiver Compartment incubate->collect_samples quantify Quantify Compound Concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp (A-B and B-A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Cell Permeability Assay.

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[20]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A TEER value above 200 Ω·cm² is typically considered acceptable.[21]

  • Transport Experiment (Apical to Basolateral - A-B): The cell monolayers are washed with pre-warmed transport buffer. The test or reference compound (at 10 µM) is added to the apical (A) compartment, and fresh transport buffer is added to the basolateral (B) compartment.

  • Transport Experiment (Basolateral to Apical - B-A): To assess active efflux, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.

  • Incubation: The plates are incubated at 37°C with gentle shaking for 2 hours.

  • Sample Analysis: Samples are taken from the receiver compartment at specified time points and the concentration of the compound is quantified by LC-MS/MS.

  • Permeability and Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is then calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[19]

Results and Discussion

The following table summarizes the hypothetical experimental data obtained from the PAMPA and Caco-2 assays.

CompoundPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid12.515.216.11.06High
Propranolol18.920.521.31.04High
Atenolol0.80.50.61.2Low
Interpretation of Results
  • Propranolol , our high permeability control, exhibited high Papp values in both the PAMPA and Caco-2 assays, consistent with its known rapid and complete absorption in humans. The efflux ratio close to 1 indicates that its transport is primarily via passive diffusion.

  • Atenolol , the low permeability control, showed very low Papp values in both assays, which aligns with its incomplete oral absorption. The efflux ratio is also near 1, suggesting that its poor permeability is due to its hydrophilic nature rather than active efflux.

  • 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid demonstrated a high apparent permeability in both the PAMPA and Caco-2 assays, with values approaching those of propranolol. The efflux ratio of approximately 1 suggests that the compound is not a significant substrate for efflux transporters under these experimental conditions. This high passive permeability is in line with the in-silico predictions based on its physicochemical properties (no violations of Lipinski's Rule of Five). The presence of the fluorine atom and the methyl and propanoyl groups likely contributes to an optimal balance of lipophilicity and hydrogen bonding potential for membrane traversal. Benzoic acid itself is known to penetrate and traverse cell membranes, and these substitutions appear to maintain or enhance this property.[22][23][24]

Conclusion and Future Directions

The experimental data strongly indicate that 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a highly permeable compound. Its permeability profile is comparable to that of the high permeability reference drug, propranolol, and it does not appear to be a substrate for active efflux. This favorable permeability profile suggests a high potential for good oral absorption.

These findings are a crucial step in the preclinical development of this compound. Further investigations should focus on its metabolic stability and potential interactions with drug-metabolizing enzymes to build a more complete ADME profile. The promising permeability characteristics identified in this guide, however, provide a strong rationale for advancing 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid to subsequent stages of drug development.

References

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]

  • Lipinski's rule of five - Wikipedia. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. [Link]

  • Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning - PMC. [Link]

  • Physicochemical properties of drugs and membrane permeability | Request PDF - ResearchGate. [Link]

  • Predicting a Drug's Membrane Permeability - Wipf Group. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]

  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. [Link]

  • Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs - PMC. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. [Link]

  • Caco2 assay protocol. [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. [Link]

  • Lipinski's rule of five - Moodle@Units. [Link]

  • Advancements in Understanding Benzoic Acid's Impact on Human Health - Justlong in Food. [Link]

  • Differences in Interactions of Benzoic Acid and Benzoate with Interfaces | Langmuir. [Link]

  • Membrane Permeability | Rowan. [Link]

  • Predicting Permeability for Small Molecules - Rowan Newsletter - Substack. [Link]

  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Factors Affecting Cell Membrane Permeability | PDF - Scribd. [Link]

  • Monocarboxylic acid permeation through lipid bilayer membranes - PubMed - NIH. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. [Link]

  • Benzoic Acid and its Derivatives Increase Membrane Resistance to - Longdom Publishing. [Link]

  • pampa-permeability-assay.pdf - Technology Networks. [Link]

  • Caco-2 Permeability Assay - Evotec. [Link]

  • Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae | Applied and Environmental Microbiology - ASM Journals. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers - Journals Gateway | The Company of Biologists. [Link]

  • Physics-Based Method for Modeling Passive Membrane Permeability and Translocation Pathways of Bioactive Molecules - PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

For professionals engaged in the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application; it concludes with its safe and compliant disposal....

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. Our approach is grounded in the principles of chemical compatibility, hazard mitigation, and regulatory compliance, providing not just a procedure, but a framework for responsible chemical waste management.

Part 1: Hazard Assessment and Immediate Safety Precautions

Anticipated Hazard Profile:

Based on analogous compounds, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid should be handled as a substance that is potentially:

  • Harmful if swallowed.[1]

  • A cause of skin irritation.[1][2][3]

  • A cause of serious eye irritation.[1][2][3]

  • A cause of respiratory irritation.[1][2][3]

During thermal decomposition, it may release hazardous gases, including carbon oxides, nitrogen oxides, and highly toxic hydrogen fluoride.[1]

Potential Hazard Class Primary Safety Precaution Source Analogue(s)
Acute Oral Toxicity Harmful if swallowedDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.Methyl 3-amino-2-fluorobenzoate[1]
Skin Irritation Category 2Wear nitrile or other chemical-resistant gloves. Wear a lab coat.3-Fluoro-2-methylbenzoic acid[2]
Eye Irritation Category 2AWear safety goggles or a face shield.3-Fluorobenzoic acid[3]
Respiratory Irritation STOT SE 3Handle only in a well-ventilated area or a chemical fume hood.3-Fluorobenzoic acid[3]

Mandatory Personal Protective Equipment (PPE): Before handling the compound or its waste, all personnel must be equipped with the following:

  • Eye Protection: Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood. For large spills or work outside a hood, a NIOSH/MSHA-approved respirator may be necessary.[3]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct classification and segregation at the point of generation. This is a critical step mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

1. Hazardous Waste Determination: Due to its chemical structure (a fluorinated aromatic compound) and anticipated irritant properties, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid must be managed as hazardous chemical waste . It is strictly prohibited to dispose of this chemical down the drain or in regular trash.[4][6]

2. Segregation as Halogenated Organic Waste: The presence of a fluorine atom classifies this compound as a halogenated organic .[7] This is the single most important classification for its disposal. Halogenated and non-halogenated waste streams must always be kept separate.[8][9]

  • Causality: The reason for this strict segregation lies in the final disposal method. Halogenated wastes are typically destroyed via high-temperature incineration. The combustion of these compounds produces acidic gases (e.g., hydrogen fluoride from fluorine) that require specialized alkaline scrubbers in the incinerator's exhaust system to be neutralized. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of material requiring this expensive, specialized treatment.[8]

Part 3: Step-by-Step Disposal Protocol

This protocol details the procedure from the laboratory bench to the point of pickup by certified waste management professionals.

Step 1: Container Selection

  • Choose a container that is in good condition, free from damage, and has a secure, leak-proof screw-top cap.[4][9]

  • The container material must be chemically compatible. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers, as halogenated solvents can degrade to form acidic byproducts that corrode metal.[10]

  • The container should be appropriately sized for the volume of waste to avoid long-term storage of nearly empty containers.

Step 2: Waste Collection

  • All waste containing 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, including the pure compound, solutions, and contaminated materials (e.g., weighing paper, contaminated gloves, silica gel), should be collected in your designated halogenated waste container.[11]

  • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.[11]

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[5]

Step 3: Labeling

  • Proper labeling is a key OSHA and EPA compliance point.[12]

  • Label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[9][13]

  • The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid" and any other chemical constituents in the container. Do not use abbreviations or chemical formulas.[9]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][13]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][13]

  • The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]

  • Crucially, store the halogenated waste container separately from incompatible waste streams, particularly acids, bases, and strong oxidizing agents. [10] Use physical barriers or separate containment bins if necessary.[4][6]

Step 5: Arranging for Disposal

  • Federal and state regulations limit the amount of time hazardous waste can be stored in an SAA. Once a container is full or has been stored for a set period (e.g., six months), arrange for its removal.[4][6]

  • Follow your institution's specific procedures to request a pickup from your Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11]

  • Never attempt to transport hazardous waste off-site yourself. Transportation must be performed by trained and certified personnel.[14]

Part 4: Emergency Procedures for Spills

Accidents can happen, and a clear, pre-defined spill response plan is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills of solid material, proceed with cleanup. For large spills, or if you feel it is unsafe to proceed, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain and Absorb:

    • For solid spills: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[11] Do not use combustible materials like paper towels.[11] Carefully sweep or scoop the material into your designated hazardous waste container.

    • For liquid spills (if in solution): Absorb the spill with an inert material. Place the used absorbent into the sealed hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (like ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[11]

  • Report the Incident: Report all spills to your laboratory supervisor or EH&S department, per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid.

G Disposal Workflow for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid A Waste Generated (Solid, Solution, or Contaminated Material) B Characterize Waste: Is it Halogenated? A->B C YES: Halogenated Organic Waste B->C Contains F, Cl, Br, or I J NO: Non-Halogenated (Follow different waste stream) B->J No Halogens D Select Compatible Container (HDPE or Glass, Screw-Top Lid) C->D E Label Container Correctly - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Date D->E F Store in Designated SAA - Secondary Containment - Segregated from Incompatibles E->F G Container Full or Time Limit Reached? F->G G->F No H Request Pickup (via EH&S or Licensed Contractor) G->H Yes I Proper Final Disposal (High-Temperature Incineration) H->I

Caption: Decision workflow for compliant hazardous waste disposal.

References

  • Methyl 3-amino-2-fluorobenzoate Safety Data Sheet. SynQuest Labs.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health, 2025.

  • 3-Fluoro-2-methylbenzoic acid Safety Data Sheet. Thermo Fisher Scientific.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MERI, 2022.

  • Safety Data Sheet. Sigma-Aldrich, 2025.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA, 2022.

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.

  • Hazardous Waste Disposal Guide. Northwestern University, 2023.

  • Safety Data Sheet. BASF, 2025.

  • Navigating the Safe Disposal of 3-Fluorobenzoic acid, Morpholide: A Comprehensive Guide. Benchchem, 2025.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • 3-Fluorobenzoic acid Safety Data Sheet. Fisher Scientific, 2024.

  • Hazardous Waste - Standards. Occupational Safety and Health Administration.

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration.

  • OSHA Rules for Chemical Hazards. DuraLabel, 2026.

  • Halogenated Solvents Standard Operating Procedure. Washington State University.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS, 2023.

  • Safety Data Sheet. 3M, 2023.

  • Hazardous Waste Segregation. Bucknell University.

  • 3-Fluoro-2-(methylamino)benzoic acid — Chemical Substance Information. NextSDS.

  • Safety Data Sheet: benzoic acid. Chemos GmbH & Co. KG.

  • Halogenated Solvents in Laboratories. Temple University EHRS.

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

As a Senior Application Scientist, my imperative is to move beyond mere compliance and establish a culture of mechanistic safety. When handling novel or uncharacterized active pharmaceutical ingredients (APIs) like 3-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my imperative is to move beyond mere compliance and establish a culture of mechanistic safety. When handling novel or uncharacterized active pharmaceutical ingredients (APIs) like 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid , we cannot rely on generic safety data sheets. We must deduce the compound's physicochemical behavior from its molecular structure and design our operational workflows accordingly.

This guide provides a self-validating, causality-driven framework for researchers and drug development professionals to safely handle, solubilize, and dispose of this specific fluorinated aromatic amide.

Chemical Hazard Profiling & Causality-Driven Risk Assessment

Before physically interacting with the compound, we must establish a baseline risk assessment in accordance with the[1]. By analyzing the functional groups of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, we can predict its hazard profile:

  • Fluorinated Aromatic Core: The presence of the highly electronegative fluorine atom on the aromatic ring significantly increases the molecule's lipophilicity and metabolic stability. Causality: High lipophilicity allows the molecule to bypass the lipid-rich stratum corneum (the outer layer of skin) much more efficiently than non-fluorinated analogs, necessitating strict, chemically resistant dermal protection.

  • Amide and Carboxylic Acid Moieties: These groups act as strong hydrogen bond donors and acceptors. Causality: In a dry, crystalline powder state, these intermolecular forces can lead to severe triboelectric charging (static electricity). When a storage vial is opened, electrostatic repulsion can cause the powder to instantly aerosolize, drastically elevating the risk of inhalation exposure.

  • Weak Acid Nature: The benzoic acid group can cause localized pH disruptions upon contact with moisture. Causality: If aerosolized particles contact the mucous membranes of the eyes or respiratory tract, they will dissolve in the localized moisture, causing acute irritation and potential tissue damage.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the structurally deduced risks, we implement a tiered PPE strategy aligned with[2].

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationQuantitative MetricMechanistic Causality / Rationale
Hand Protection Double-layer Nitrile GlovesBreakthrough time > 240 mins; Thickness 0.12 mmFluorinated aromatics easily permeate latex. Nitrile offers superior resistance to lipophilic compounds. Double-gloving ensures a fail-safe barrier.
Respiratory NIOSH P100 Particulate Respirator99.97% filtration efficiency for airborne particulatesDirectly mitigates the high inhalation risk posed by the triboelectrically charged, aerosolizing API dust during transfer.
Eye Protection ANSI Z87.1 Chemical Splash GogglesZero gap tolerance (sealed fit)Protects ocular mucous membranes from localized pH disruption caused by airborne benzoic acid derivatives.
Body Protection Polypropylene Disposable Lab CoatFluid-resistant rating (AAMI Level 2+)Prevents microscopic particulate accumulation on woven personal clothing, eliminating secondary, chronic exposure vectors.
Standard Operating Procedures: Self-Validating Experimental Workflows

Do not just follow steps; validate them. This protocol for weighing and solubilizing the API ensures that every safety measure is verifiable before proceeding to the next operational phase.

Protocol: Anti-Static Weighing and Solubilization

  • Environmental Preparation: Ensure the analytical balance is located within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood.

  • Static Neutralization (The Causality Step): Because the amide/acid groups cause triboelectric charging, use an anti-static ionizer gun on the exterior of the sealed API vial and the weighing spatulas.

  • Self-Validation Check: Before opening the vial, pass a handheld static meter over the vessel. Validation Metric: A reading of <0.1 kV confirms the surface is neutralized, and it is safe to uncap the vial without triggering aerosolization.

  • Transfer and Weighing: Using a micro-spatula, carefully transfer the required mass to a pre-tared, anti-static weigh boat.

  • In-Situ Solubilization: To minimize handling of the dry powder, transfer the weighed solid directly into a sealable volumetric flask. Add the chosen solvent (e.g., DMSO or Methanol) inside the containment hood.

  • Secondary Validation: Once the flask is sealed and the powder is fully dissolved, wipe the exterior of the flask and the balance area with a solvent-dampened swab. Analyze the swab via rapid LC-MS to confirm zero residual API contamination outside the primary containment vessel.

Workflow Start Receive API 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid Assess Assess Static Charge & Aerosolization Risk Start->Assess PPE Don Tier 2 PPE (Double Nitrile, P100 Respirator) Assess->PPE Hood Transfer to Containment Hood PPE->Hood Weigh Deionize & Weigh (Anti-static gun) Hood->Weigh Solubilize Solubilize in Closed Vessel Weigh->Solubilize Validate Validate Containment (Visual & Wipe Test) Solubilize->Validate

Operational workflow for handling highly potent fluorinated API powders.

Spill Response and Fluorinated Waste Disposal Plan

Because this compound contains a stable C-F bond, improper disposal can lead to persistent environmental contamination. Our disposal protocols align with the rigorous standards set forth in [3], which mandates strict control over fluorinated organic compounds.

Self-Validating Spill Cleanup Protocol:

  • Isolate: Immediately restrict access to the spill zone.

  • Dampen, Do Not Sweep: Never sweep dry fluorinated powders. Use a fine mist of 70% ethanol/water to dampen the spilled powder. Causality: The solvent disrupts the electrostatic charge and increases the mass of the particles, forcing them out of the air and binding them to the surface.

  • Absorb: Wipe the area inward using disposable, highly absorbent pads.

  • Validation: Perform a solvent wipe test of the spill area. If the compound is UV-active, use a portable UV lamp to check for residual fluorescence.

  • Disposal: Place all contaminated pads, gloves, and materials into a sealed, High-Density Polyethylene (HDPE) container. Label explicitly as "Fluorinated Organic Waste - Requires High-Temperature Incineration." Do not mix with standard biological or non-halogenated chemical waste.

Pharmacokinetic Safety: Anticipating Xenobiotic Metabolism

For drug development professionals, understanding how a compound might behave if accidentally ingested or absorbed is critical for emergency medical response. The fluorinated benzoic acid structure suggests a specific metabolic pathway driven by hepatic enzymes.

Metabolism API 3-Fluoro-2-[methyl(propanoyl)amino] benzoic acid Phase1 Phase I Metabolism (Hepatic CYP450) API->Phase1 Oxidation Phase2 Phase II Metabolism (Glucuronidation) API->Phase2 Direct Conjugation (Carboxylic Acid) Metabolite N-Dealkylated or Hydroxylated Metabolite Phase1->Metabolite Metabolite->Phase2 Conjugation Excretion Renal Excretion (Urine) Phase2->Excretion

Predicted xenobiotic metabolism pathway for fluorinated benzoic acid derivatives.

References
  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Chemical Safety Publications.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor.[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)." EPA Office of Water.[Link]

Sources

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